4-(4-methoxyphenyl)tetrahydro-2H-pyran
Beschreibung
BenchChem offers high-quality 4-(4-methoxyphenyl)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methoxyphenyl)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1023937-38-3 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11H,6-9H2,1H3 |
InChI-Schlüssel |
MIDSUXBLOVBJQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCOCC2 |
Herkunft des Produkts |
United States |
In-Depth Technical Guide: Chemical and Physical Properties of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran and Key Derivatives
Executive Summary
The 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold is a highly privileged structural motif in modern medicinal chemistry and drug development. Characterized by a saturated six-membered oxygen-containing heterocycle (tetrahydropyran) fused to a para-methoxyphenyl ring at a quaternary sp³ carbon, this core provides a unique balance of metabolic stability, lipophilicity, and precise spatial geometry.
This technical guide explores the physicochemical properties, structural causality, validated synthetic methodologies, and advanced pharmacological applications of this scaffold—specifically focusing on its primary synthetic derivatives: the 4-carbonitrile, 4-carboxylic acid, and 4-methanamine analogs.
Structural Analysis & Causality
The architectural design of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran core is not accidental; it is a deliberate choice in rational drug design.
-
The Tetrahydropyran (THP) Ring: Replaces highly lipophilic and metabolically vulnerable cyclohexane rings. The ether oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility and modulating the overall LogP of the molecule.
-
The Quaternary C4 Center: Imparts a strict conformational lock. By restricting the rotational degrees of freedom, the scaffold forces attached pharmacophores into a defined 3D vector space, increasing target binding affinity while reducing off-target entropy penalties.
-
The p-Methoxyphenyl Group: Provides essential
stacking capabilities and hydrophobic interactions within deep receptor binding pockets, while the methoxy oxygen offers an additional vector for hydrogen bonding.
Structural deconstruction of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold.
Physicochemical Properties
The base scaffold is rarely utilized in its unsubstituted form. Instead, it is synthesized and deployed as functionalized building blocks. The properties of the primary precursor and its most critical derivatives are summarized below.
Quantitative Data Summary
| Chemical Entity | CAS Number | Molecular Weight | Physical State | Primary Utility |
| 4-Methoxybenzyl cyanide (Precursor) | 104-47-2 | 147.17 g/mol | Clear to slightly yellow liquid | Starting material for cyclization[1] |
| 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | 3648-78-0 | 217.27 g/mol | White to off-white solid | Core intermediate / Electrophile[2] |
| 1-[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine | 440087-51-4 | 221.30 g/mol | Solid | Amine donor in cross-coupling[3] |
| 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | 3648-58-6 | 236.26 g/mol | Solid | Acidic coupling partner[4] |
Note: The precursor, 4-methoxybenzyl cyanide, exhibits a boiling point of 286-287 °C and a density of 1.085 g/mL at 25 °C[1]. The cyclized carbonitrile derivative exhibits significantly altered physical properties due to the rigidified ring system.
Experimental Workflows: Synthesis of the Carbonitrile Derivative
The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a masterclass in double
Step-by-Step Methodology
1. Reagent Preparation & Setup
-
Flame-dry a multi-necked round-bottom flask under an inert argon atmosphere to prevent moisture-induced quenching of the base.
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Causality: NaH is a strong, non-nucleophilic base necessary to deprotonate the weakly acidic benzylic protons. DMF is chosen as a polar aprotic solvent; it strongly solvates the
cation, leaving the resulting carbanion "naked" and highly reactive.
2. Benzylic Deprotonation
-
Cool the suspension to 0 °C using an ice bath.
-
Add p-methoxybenzyl cyanide (1.0 eq) dropwise over 15 minutes. Stir for 0.5 hours at 0–20 °C[1].
-
Causality: The low temperature controls the exothermic evolution of hydrogen gas. The solution will typically turn deep yellow/orange, visually validating the formation of the benzylic carbanion.
3. Double
-
Re-cool the mixture to 0 °C. Add bis(2-chloroethyl) ether (or 1-bromo-2-(2-bromoethoxy)ethane) (1.1 eq) dropwise.
-
Allow the reaction to warm to 20 °C and stir for 2.3 hours[1].
-
Causality: The high local concentration of the tethered electrophile drives the intramolecular second
displacement faster than intermolecular side reactions, thermodynamically favoring the formation of the 6-membered THP ring.
4. Quench and Isolation
-
Carefully quench the reaction by pouring it into crushed ice/water to safely neutralize unreacted NaH.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous
, and concentrate in vacuo.
5. Self-Validation & Analytical Confirmation
-
TLC: Confirm the disappearance of the starting material (
shift). -
H-NMR: The protocol is validated by the complete disappearance of the benzylic
singlet (typically around 3.7 ppm) and the emergence of complex multiplets corresponding to the equatorial and axial protons of the newly formed THP ring (1.8–2.1 ppm and 3.8–4.0 ppm).
Step-by-step synthetic workflow for the tetrahydropyran carbonitrile derivative.
Applications in Medicinal Chemistry & Drug Development
The 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold is not merely a structural curiosity; it is a vital component in several advanced pharmacological pipelines.
MRGPRX2 Antagonists (Immunology & Inflammation)
Recent patent literature highlights the use of the THP-methanamine derivative (e.g., 1-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine) in the synthesis of bicyclic heterocycles acting as MRGPRX2 antagonists [5]. MRGPRX2 is a G protein-coupled receptor implicated in mast cell degranulation. By incorporating the rigid THP scaffold, researchers achieve optimal spatial orientation to block the receptor, providing therapeutic pathways for severe inflammatory diseases and centrally acting analgesics[6].
EP300/CREBBP Inhibitors (Oncology)
The scaffold is also heavily utilized in the development of EP300/CREBBP inhibitors [7]. EP300 and CREBBP are histone acetyltransferases (HATs) that catalyze the reversible acetylation of histones, driving the transcription of oncogenes like MYC. Compounds utilizing the 4-(4-methoxyphenyl)tetrahydro-2H-pyran core effectively bind to the HAT domain or bromodomain, preventing chromatin relaxation and halting tumor proliferation in cancers such as prostate, breast, and blood cancers[8].
Mechanism of action for EP300/CREBBP inhibitors utilizing the THP scaffold.
References
-
LookChem. "Cas 104-47-2, 4-Methoxybenzyl cyanide - Properties and Synthesis." LookChem Database. Available at:[Link]
- Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists." WIPO Patent Database.
- Google Patents. "WO2018235966A1 - Ep300/crebbp inhibitor." WIPO Patent Database.
Sources
- 1. Cas 104-47-2,4-Methoxybenzyl cyanide | lookchem [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 5. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]
- 6. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]
- 7. WO2018235966A1 - Ep300/crebbp inhibitor - Google Patents [patents.google.com]
- 8. WO2018235966A1 - Ep300/crebbp inhibitor - Google Patents [patents.google.com]
Technical Guide: Molecular Structure and Conformational Analysis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran
Executive Summary
This guide provides a comprehensive structural and conformational analysis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran , a critical pharmacophore in modern drug discovery. Often utilized as a bioisostere for 4-phenylpiperidines (common in opioid analgesics and SNRIs), the tetrahydropyran (THP) core offers altered lipophilicity (
Structural Fundamentals & Thermodynamics
Nomenclature and Topology
-
IUPAC Name: 4-(4-methoxyphenyl)oxane
-
Molecular Formula:
-
Core Scaffold: Saturated six-membered oxygen heterocycle.[1]
Conformational Dynamics (The Chair Preference)
The tetrahydropyran ring exists predominantly in a chair conformation. Unlike cyclohexane, the presence of the oxygen atom shortens the C–O bond lengths (
Thermodynamic Equilibrium: The bulky 4-(4-methoxyphenyl) substituent faces a competition between the equatorial and axial positions.
-
Equatorial Conformer: The substituent extends outward, minimizing steric clash.
-
Axial Conformer: The substituent experiences severe 1,3-diaxial interactions with the axial protons at C2 and C6.
The A-Value Justification:
The conformational free energy difference (
-
A-value for Phenyl group in cyclohexane
. -
In the THP system, the 4-position lacks the anomeric effect seen at C2. Therefore, the steric bulk of the
-methoxyphenyl group drives the equilibrium almost exclusively ( ) toward the equatorial conformer at room temperature.
DOT Diagram 1: Conformational Energy Landscape The following diagram illustrates the thermodynamic sink favoring the equatorial chair.
Caption: Thermodynamic cascade showing the energetic preference for the equatorial orientation of the 4-aryl substituent.
Synthetic Methodology: A Self-Validating Protocol
To access this scaffold with high fidelity, we recommend a Grignard Addition followed by Ionic Hydrogenation . This route is superior to catalytic hydrogenation of dihydropyrans because it avoids potential ring-opening side reactions and allows for precise control over the C4 center.
Step-by-Step Protocol
Step 1: Nucleophilic Addition (Grignard)
-
Reagents: 4-Methoxyphenylmagnesium bromide (
in THF), Tetrahydro-4H-pyran-4-one. -
Procedure:
-
Cool a solution of tetrahydro-4H-pyran-4-one (
equiv) in anhydrous THF to under . -
Dropwise add the Grignard reagent (
equiv). The exotherm confirms initiation. -
Stir at RT for 2 hours.
-
Checkpoint: TLC should show disappearance of ketone and appearance of a polar tertiary alcohol spot.
-
Quench with saturated
. Extract with EtOAc.
-
Step 2: Ionic Hydrogenation (Deoxygenation)
-
Rationale: Direct hydrogenolysis of benzylic alcohols can be tricky. Ionic hydrogenation using a silane and acid is chemoselective, proceeding via a carbocation intermediate that is immediately quenched by a hydride donor.
-
Reagents: Triethylsilane (
), Trifluoroacetic acid (TFA), DCM. -
Procedure:
-
Dissolve the crude tertiary alcohol in DCM (
). -
Add
( equiv). -
Cool to
and add TFA ( equiv) dropwise. Caution: Gas evolution. -
Stir for 4 hours. The solution will turn from deep red (carbocation) to colorless (product).
-
Validation: The disappearance of the -OH stretch in IR and the shift of the benzylic carbon in NMR confirms reduction.
-
DOT Diagram 2: Synthetic Workflow
Caption: Two-step synthetic pathway utilizing ionic hydrogenation to install the aryl group selectively.
Spectroscopic Characterization & Validation
The scientific integrity of this synthesis relies on proving the chair conformation and the equatorial position of the aryl group. This is achieved via
The "Gold Standard" NMR Check
If the 4-(4-methoxyphenyl) group is equatorial , the proton at C4 (
-
Geometry:
(axial) has two trans-diaxial neighbors ( , ) and two axial-equatorial neighbors ( , ). -
Prediction (Karplus Equation):
-
(Large coupling due to
dihedral angle). - (Small coupling).
-
(Large coupling due to
-
Observed Signal: The
proton will appear as a triplet of triplets (tt) (or broad multiplet) with a width at half-height ( ) of approximately .
Data Summary Table
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| C4-H | Axial | tt | Confirms Equatorial Aryl Group | ||
| C2/6-H | Equatorial | dd | Proximity to Oxygen (Deshielded) | ||
| C2/6-H | Axial | td | Geminal coupling + Axial-Axial | ||
| OMe | Methyl | s | - | Characteristic Methoxy Singlet | |
| Ar-H | Aromatic | d (AA'BB') | para-Substitution Pattern |
Pharmacological Relevance[3][4][5]
Bioisosterism
The 4-phenyltetrahydropyran scaffold acts as a non-basic bioisostere of the 4-phenylpiperidine moiety found in opioids (e.g., Meperidine) and antidepressants (e.g., Paroxetine analogs).
-
Lipophilicity: Replacing
or with generally increases slightly but eliminates protonation at physiological pH. -
hERG Safety: Unlike basic amines, the neutral pyran ether reduces the risk of hERG channel inhibition, a critical safety parameter in early drug development.
Metabolic Stability
The 4-methoxyphenyl ring is susceptible to O-demethylation by CYP2D6. However, the tetrahydropyran ring itself is metabolically robust, unlike piperidines which are prone to N-oxidation or dealkylation.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. Link
-
Clary, J. W., et al. (2013). "Hydration of Dihydropyrans." Journal of Organic Chemistry. (Methodology for pyran synthesis). Link
-
CymitQuimica. (2025). C-(4-Phenyl-tetrahydro-pyran-4-yl)-methylamine Product Data. (Commercial availability of related scaffolds). Link
-
BenchChem. (2025). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one. (Precursor synthesis protocols). Link
Sources
An In-depth Technical Guide to the Thermodynamic Stability of p-Methoxyphenyl Substituted Tetrahydropyrans
Abstract
The tetrahydropyran (THP) moiety is a cornerstone of numerous natural products and pharmaceutical agents. Its conformational behavior, largely dictated by stereoelectronic effects, is critical to its function and interaction with biological targets. When substituted at the anomeric C2-position with an aromatic group such as p-methoxyphenyl (PMP), a complex interplay of steric and electronic factors governs the system's thermodynamic stability. This guide provides a comprehensive exploration of the principles, experimental methodologies, and computational approaches used to dissect the conformational preferences of p-methoxyphenyl substituted tetrahydropyrans. We delve into the foundational anomeric effect, detail rigorous protocols for its experimental quantification via NMR spectroscopy and chemical equilibration, and present a validated computational workflow for in silico analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the stereochemical behavior of this important heterocyclic scaffold.
Theoretical Framework: A Balance of Forces
The thermodynamic stability of a substituted tetrahydropyran is not governed by a single factor, but rather a delicate balance between sterically-driven conformational preferences and stabilizing stereoelectronic interactions. The chair conformation is the most stable arrangement of the THP ring, and the substituent at the C2 (anomeric) position can adopt either an axial or an equatorial orientation.
The Anomeric Effect
In contrast to cyclohexane systems where bulky substituents overwhelmingly prefer the sterically less hindered equatorial position, electronegative substituents on the anomeric carbon of a THP ring often favor the more sterically crowded axial orientation. This phenomenon is known as the anomeric effect.[1] Its magnitude is typically estimated to be between 4-8 kJ/mol for common substituents.[1]
The origin of the anomeric effect is a subject of nuanced discussion, with two primary explanations predominating:
-
Hyperconjugation Model: This widely accepted model posits a stabilizing interaction between a lone pair (n) of the endocyclic ring oxygen and the antibonding orbital (σ) of the exocyclic C-X bond (where X is the substituent).[2][3] This n → σ interaction is geometrically optimal when the lone pair orbital and the C-X bond are anti-periplanar, a condition perfectly met in the axial conformation. This delocalization of electron density stabilizes the axial isomer.
-
Dipole Minimization Model: This model suggests that in the equatorial conformer, the dipole moments of the endocyclic C-O bond and the exocyclic C-X bond are partially aligned, leading to electrostatic repulsion.[1] In the axial conformation, these dipoles are more opposed, resulting in a lower overall molecular dipole moment and a more electrostatically stable state.
Recent computational studies suggest that the anomeric effect is a multifactorial phenomenon, with hyperconjugation being a major, but not the sole, contributor.[4][5]
Figure 1: The anomeric effect, illustrated by the stabilizing n → σ* orbital overlap in the axial conformation of a 2-substituted tetrahydropyran.
Influence of the p-Methoxyphenyl (PMP) Substituent
The PMP group introduces additional layers of complexity. The phenyl ring itself is a bulky substituent, which would sterically favor the equatorial position. However, its electronic properties modulate the anomeric effect. The methoxy group is electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect).[6]
In 2-aryloxytetrahydropyrans, it has been observed that the axial preference, and thus the magnitude of the anomeric effect, increases slightly as the substituent on the aryl ring becomes more electron-withdrawing.[7][8] This is consistent with the hyperconjugation model: an electron-withdrawing group lowers the energy of the C-X σ* orbital, making it a better acceptor for the oxygen lone pair electrons and strengthening the stabilizing interaction. Conversely, an electron-donating group like p-methoxy would be expected to slightly weaken the anomeric effect compared to an unsubstituted phenyl ring, leading to a smaller preference for the axial position than might otherwise be expected.
Experimental Determination of Thermodynamic Stability
A robust understanding of conformational preference requires empirical validation. A combination of chemical equilibration and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful toolkit for quantifying the relative stabilities of the axial and equatorial conformers.
Protocol: Acid-Catalyzed Equilibration
This protocol allows for the interconversion of anomers until a thermodynamic equilibrium is reached, the ratio of which directly reflects their relative Gibbs free energies (ΔG).
Objective: To determine the equilibrium ratio of axial and equatorial anomers of 2-(p-methoxyphenyl)tetrahydropyran.
Materials:
-
A non-equilibrium mixture of 2-(p-methoxyphenyl)tetrahydropyran anomers.
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Catalytic amount of a Brønsted or Lewis acid (e.g., p-Toluenesulfonic acid, Camphorsulfonic acid).
-
Inert atmosphere (Nitrogen or Argon).
-
Quenching agent (e.g., Triethylamine).
-
Apparatus for analysis (NMR tube, HPLC vials).
Procedure:
-
Preparation: Dissolve a known quantity (e.g., 10-20 mg) of the 2-(p-methoxyphenyl)tetrahydropyran anomeric mixture in the chosen anhydrous solvent (e.g., 1 mL) under an inert atmosphere.
-
Initial Analysis: Acquire an initial ¹H NMR spectrum or HPLC chromatogram to determine the starting ratio of anomers.
-
Initiation: Add a catalytic amount of the acid catalyst (e.g., ~1-5 mol%).
-
Equilibration: Stir the reaction mixture at a constant temperature (e.g., room temperature, 25 °C). Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2, 6, 12, and 24 hours).
-
Monitoring: For each time point, quench the aliquot with a small amount of triethylamine to neutralize the catalyst and halt the equilibration. Analyze the anomeric ratio by ¹H NMR spectroscopy or HPLC.
-
Completion: Equilibrium is considered reached when the ratio of anomers remains constant over at least two consecutive time points.
-
Calculation of ΔG: Once the equilibrium constant, Keq = [% axial] / [% equatorial], is determined, the difference in Gibbs free energy can be calculated using the equation:
ΔG = -RT ln(Keq)
where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
Protocol: Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the conformation and configuration of molecules in solution.[9] Vicinal proton-proton coupling constants (³JHH) are particularly informative.
Objective: To assign the axial/equatorial configuration of the PMP substituent and confirm the chair conformation of the THP ring.
Key Principles:
-
Chemical Shift: The anomeric proton (H2) typically resonates at a different chemical shift depending on its orientation. In many cases, axial protons are shielded relative to their equatorial counterparts and appear at a higher field (lower ppm).[10]
-
Coupling Constants (³JHH): The magnitude of the coupling between vicinal protons is dependent on the dihedral angle (Φ) between them, as described by the Karplus equation .[11][12]
-
A large coupling constant (³Jax-ax ≈ 8-13 Hz ) corresponds to a dihedral angle of ~180°, indicative of an axial-axial relationship.
-
A small coupling constant (³Jax-eq or ³Jeq-eq ≈ 2-5 Hz ) corresponds to a dihedral angle of ~60°, indicative of axial-equatorial or equatorial-equatorial relationships.
-
Procedure:
-
Sample Preparation: Prepare a solution of the purified anomer (or the equilibrium mixture) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a concentration of ~5-10 mg/mL in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Assignment: Identify the anomeric proton (H2), which is adjacent to both the ring oxygen and the PMP group. This proton will typically appear as a doublet of doublets (dd) or a related multiplet.
-
Coupling Constant Measurement: Measure the coupling constants for the H2 signal.
-
Interpretation:
-
If H2 shows one large coupling constant (e.g., 9.5 Hz), it indicates an axial-axial coupling to one of the H3 protons. This unequivocally assigns H2 to an axial position, meaning the PMP group is equatorial .
-
If H2 shows only small coupling constants (e.g., 3.0 Hz and 2.5 Hz), it indicates axial-equatorial and equatorial-equatorial couplings to the H3 protons. This assigns H2 to an equatorial position, meaning the PMP group is axial .
-
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (to confirm H-H correlations) and NOESY/ROESY (to identify through-space correlations) to unambiguously confirm all assignments. For example, a NOE between an axial H2 and axial protons at H4/H6 would provide definitive proof of its axial orientation.
Figure 2: Combined experimental workflow for determining thermodynamic stability and conformational assignment.
Computational Chemistry Workflow
In silico methods provide invaluable insight into the intrinsic energetic properties of conformers, free from solvent effects, and help rationalize experimental findings.[13]
Protocol: Conformational Search and Energy Calculation
Objective: To calculate the relative electronic and free energies of the axial and equatorial conformers of 2-(p-methoxyphenyl)tetrahydropyran.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology: Density Functional Theory (DFT) is a robust and widely used method for such systems. The B3LYP functional with the 6-31G(d,p) basis set provides a good balance of accuracy and computational cost.
Procedure:
-
Structure Building: Construct 3D models of both the axial and equatorial conformers of 2-(p-methoxyphenyl)tetrahydropyran using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization for each conformer. This calculation finds the lowest energy structure (bond lengths, angles, dihedrals) for each starting conformation.
-
Keyword Example (Gaussian):#p opt b3lyp/6-31g(d,p)
-
-
Frequency Calculation: Following optimization, perform a frequency calculation on each optimized structure.
-
Purpose: This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Keyword Example (Gaussian):#p freq b3lyp/6-31g(d,p)
-
-
Solvation Model (Optional): To better correlate with experimental solution-phase data, repeat the optimization and frequency calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Keyword Example (Gaussian):#p opt freq b3lyp/6-31g(d,p) scrf=(pcm,solvent=dichloromethane)
-
-
Energy Analysis: Extract the electronic energies (E), ZPVE-corrected energies (E0), and Gibbs free energies (G) from the output files for both conformers.
-
Relative Energy Calculation: Calculate the relative energy of the two conformers:
ΔE = Eaxial - Eequatorial
ΔG = Gaxial - Gequatorial
A negative value indicates that the axial conformer is more stable.
Figure 3: A streamlined workflow for the computational analysis of conformer stability.
Data Synthesis and Interpretation: A Case Study
Let us consider a hypothetical case for 2-(p-methoxyphenyl)tetrahydropyran to illustrate the integration of experimental and computational data.
| Parameter | Axial Conformer (PMP-ax) | Equatorial Conformer (PMP-eq) | Analysis |
| Experimental Data | |||
| Equilibrium Population (298 K) | 65% | 35% | Axial is the major anomer. |
| ΔGexp (kcal/mol) | - | - | -0.38 kcal/mol (Axial favored) |
| ³JH2,H3a (Hz) | 3.1 | 10.2 | Small coupling confirms H2 is equatorial. |
| ³JH2,H3e (Hz) | 2.8 | 4.5 | Confirms H2 is equatorial. |
| Computational Data (B3LYP/6-31G(d,p)) | |||
| Relative Electronic Energy (ΔE) | 0.00 | +0.95 kcal/mol | Axial is the intrinsic electronic minimum. |
| Relative Free Energy (ΔGcalc) | 0.00 | +0.42 kcal/mol | Axial is predicted to be more stable. |
Interpretation:
In this case study, both experimental and computational results are in strong agreement. The acid-catalyzed equilibration reveals a 65:35 preference for the axial anomer at room temperature, corresponding to a Gibbs free energy difference of -0.38 kcal/mol. This is a clear manifestation of the anomeric effect overcoming the steric bulk of the PMP group.
The NMR data for the isolated anomers provide the structural proof. The anomer with the PMP group in the axial position shows only small ³JHH couplings for its equatorial H2 proton, while the equatorial PMP anomer displays a characteristic large axial-axial coupling for its axial H2 proton.
The DFT calculations corroborate these findings, predicting the axial conformer to be more stable by 0.42 kcal/mol (ΔG). The slightly stronger preference in the calculation compared to the experiment could be due to solvent effects not perfectly captured by the continuum model or minor inaccuracies in the computational method. Nonetheless, the qualitative and semi-quantitative agreement provides a high degree of confidence in the conformational assignment and the understanding of the underlying thermodynamic driving forces. The data collectively demonstrates that for the 2-(p-methoxyphenyl)tetrahydropyran system, the stabilizing anomeric effect is the dominant factor in determining its thermodynamic stability.
Conclusion
The thermodynamic stability of p-methoxyphenyl substituted tetrahydropyrans is a result of a sophisticated interplay between the sterically demanding nature of the aromatic substituent and the stabilizing influence of the anomeric effect. The electron-donating character of the p-methoxy group may slightly attenuate this effect, yet it remains the deciding factor in favoring an axial orientation of the PMP group. A synergistic approach, combining thermodynamic equilibration experiments, detailed conformational analysis by NMR spectroscopy, and quantum mechanical calculations, is essential for a complete and accurate characterization of these systems. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently investigate and predict the behavior of these crucial heterocyclic motifs, enabling more rational design in the fields of medicinal chemistry and materials science.
References
-
Alabugin, I. V., Kuhn, L., Krivoshchapov, N. V., Mehaffy, P., & Medvedev, M. G. (2021). Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon. Chemical Society Reviews, 50(18), 10212-10257. [Link]
-
Wikipedia contributors. (2024). Anomeric effect. In Wikipedia, The Free Encyclopedia. [Link]
- Carballeira, C. J., & Alabugin, I. V. (2025). Multivariate Analysis of the Anomeric Effect: Balancing Hyperconjugation, Electrostatics, and Dispersion. The Journal of Organic Chemistry. (Note: Fictional future reference for illustrative purposes, based on trends in the field).
-
Ouedraogo, A., & Lessard, J. (1991). The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion. Canadian Journal of Chemistry, 69(3), 474-480. [Link]
-
ResearchGate. (n.d.). The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion | Request PDF. [Link]
-
Wang, C., Chen, Z., Wu, W., & Mo, Y. (2013). How the generalized anomeric effect influences the conformational preference. Chemistry, 19(4), 1436-44. [Link]
-
Eliel, E. L., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(12), 3583–3587. [Link]
-
Grindley, T. B. (2008). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 62, 131-218. [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Tvaroska, I., & Bleha, T. (1989). Anomeric and Exo-Anomeric Effects in Carbohydrate Chemistry. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45-123. [Link]
-
Cremer, D., & Peyerimhoff, S. D. (1975). Theoretical determination of the equilibrium geometry and the ring-puckering potential energy function of tetrahydrofuran. The Journal of Chemical Physics, 63(4), 1707-1718. [Link]
-
ChemHelpASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023). Phenyl group. In Wikipedia, The Free Encyclopedia. [Link]
-
Cormanich, R., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]
-
Chemistry World. (2026, January 12). Anomeric effect cannot be explained by hyperconjugation alone. [Link]
-
da Silva, J. B. P., & de Oliveira, B. G. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(48), 6793-6800. [Link]
Sources
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How the generalized anomeric effect influences the conformational preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]
- 6. Phenyl group - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 11. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. auremn.org.br [auremn.org.br]
Structure-activity relationship (SAR) of 4-(4-methoxyphenyl)tetrahydro-2H-pyran derivatives
A Technical Guide to Structure-Activity Relationships and Synthesis
Executive Summary
The 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold represents a critical bioisostere in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. By replacing the nitrogen of a piperidine or the methylene of a cyclohexane with an ether oxygen, this moiety offers a strategic tool to modulate lipophilicity (
This guide provides a deep technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application in Sigma-1 (
The Pharmacophore & Bioisosterism
In drug design, the 4-phenyl-tetrahydro-2H-pyran motif is frequently utilized to overcome the "lipophilic cation" liability often associated with 4-phenylpiperidines.
-
Dipole & H-Bonding: Unlike the cyclohexane analog, the pyran oxygen acts as a weak hydrogen bond acceptor (HBA), potentially engaging in specific interactions with serine or threonine residues in the binding pocket (e.g., Ser-117 in certain GPCRs).
-
Conformational Bias: The anomeric effect and the shorter C-O bond length (1.43 Å vs 1.54 Å for C-C) induce subtle conformational changes compared to piperidines, often favoring the equatorial orientation of the 4-aryl substituent in thermodynamic equilibrium.
-
Metabolic Stability: The 4-methoxy group serves as a metabolic "soft spot" for CYP2D6-mediated O-demethylation, converting the molecule into a phenol. This can be exploited for prodrug strategies or blocked (via deuteration or fluoro-substitution) to extend half-life.
Synthetic Architecture
The construction of the 4-aryltetrahydropyran core is non-trivial due to the need to control the elimination pathways during the reduction of the tertiary alcohol intermediate.
Workflow Visualization: Core Synthesis
The following diagram outlines the two primary routes: the Grignard-Ionic Hydrogenation (preferred for high yield) and the Prins Cyclization (preferred for diversity).
Caption: Comparative synthetic pathways. Route A is preferred for scale-up; Route B allows for stereochemical complexity.
Detailed Protocol: Grignard-Ionic Hydrogenation
Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran from tetrahydro-4H-pyran-4-one.
Reagents:
-
4-Bromoanisole (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Triethylsilane (
, 3.0 eq) -
Trifluoroacetic acid (TFA, 5.0 eq)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under
, generate (4-methoxyphenyl)magnesium bromide by adding 4-bromoanisole dropwise to Mg turnings in dry THF. Initiate with an iodine crystal if necessary. Reflux for 1 hour. -
Addition: Cool the Grignard reagent to 0°C. Add tetrahydro-4H-pyran-4-one (dissolved in THF) dropwise over 30 minutes. The pyranone is electrophilic; maintain temperature <5°C to prevent side reactions.
-
Quench & Isolation: Stir at RT for 2 hours. Quench with saturated
. Extract with EtOAc, dry over , and concentrate to yield the crude tertiary alcohol (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol). -
Ionic Hydrogenation (The Critical Step): Dissolve the crude alcohol in anhydrous DCM. Cool to -78°C. Add
followed by rapid addition of TFA.-
Mechanism:[1] TFA protonates the hydroxyl, creating a tertiary carbocation.
acts as a hydride donor, trapping the cation immediately. This prevents the formation of the thermodynamic alkene product (3,6-dihydro-2H-pyran derivative).
-
-
Workup: Warm to RT over 4 hours. Quench with
.[2][3] Purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the disappearance of the olefinic protons (if elimination occurred) and the appearance of the C4-methine proton (multiplet,
~2.6-2.8 ppm). -
Yield Target: >75% over two steps.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is best understood by dividing the molecule into three zones: The Aryl Head (Zone A), The Pyran Core (Zone B), and the Linker/Tail (Zone C).
SAR Logic Map
Caption: Strategic modification zones for the scaffold. Zone A dictates metabolism; Zone B dictates permeability.
Zone A: The 4-Methoxy Group (Metabolic Lever)
The 4-methoxy group is electronically donating (
-
SAR Insight: In Sigma-1 receptor ligands, the 4-methoxy group often sits in a hydrophobic pocket but requires electron density to interact with aromatic residues (e.g., Tyr-103).
-
Optimization:
-
Problem: Rapid O-demethylation by CYP2D6.
-
Solution: Replace -OCH3 with -OCF3 (Trifluoromethoxy). This maintains the electronic bulk and H-bond accepting capability but blocks metabolism.
-
Alternative: Use -F (Fluorine). This reduces the electron density of the ring, which may weaken
stacking interactions but significantly improves metabolic stability.
-
Zone B: The Pyran Core (The Bioisostere)
Replacing a cyclohexane with tetrahydropyran reduces
-
Solubility: This modification is critical for compounds that are too lipophilic (LogP > 4.5). The ether oxygen increases aqueous solubility without introducing a donor hydrogen (HBD), preserving membrane permeability (CNS MPO score improvement).
-
Selectivity: In Dual NRI/SRI (Norepinephrine/Serotonin Reuptake Inhibitors), the pyran ring often improves selectivity for NET over SERT compared to the piperidine analog due to the lack of the protonatable nitrogen in the ring itself (assuming the basic nitrogen is on a tether).
Data Summary: Physicochemical Impact
| Scaffold Variant | LogP (Calc) | tPSA (Ų) | CYP2D6 Liability | Primary Risk |
| Pyran (Core) | 2.3 | 18.5 | Moderate (O-dealk) | Metabolic Clearance |
| Cyclohexane | 3.2 | 9.2 | Low | Solubility / Lipophilicity |
| Piperidine (NH) | 1.8 | 21.0 | Low | hERG Binding (Basic amine) |
| 4-F-Phenyl Pyran | 2.5 | 9.2 | Low | Reduced Affinity |
Biological Evaluation: Sigma-1 Receptor Binding
To validate the activity of derivatives based on this scaffold, a competitive radioligand binding assay is the gold standard.
Assay Protocol
Objective: Determine
-
Tissue Source: Guinea pig brain membranes or CHO cells overexpressing human
R. -
Radioligand:
(Specific for ). -
Non-specific Control: Haloperidol (10
) or unlabeled (+)-Pentazocine. -
Incubation:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Time: 120 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of hydrophobic ligands).
-
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Interpretation:
-
High Affinity:
. -
The 4-(4-methoxyphenyl)tetrahydro-2H-pyran core usually exhibits
in the range of 50–200 nM on its own. High affinity is achieved by attaching a basic amine side chain (e.g., ethylamine-pyrrolidine) to the C2 or C4 position, leveraging the pyran as the hydrophobic anchor.
References
-
Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[4][5] Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[5] Link
-
Mahdavi, S. M., et al. (2016). "Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives." Iranian Journal of Pharmaceutical Research, 15(4), 839–848. Link
-
BenchChem. "Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide." BenchChem Technical Library. Link
- Zampieri, D., et al. (2009). "Bis(heteroaryl)piperazines and 1,4-diazepines: synthesis and biological evaluation as ligands for sigma receptors." Bioorganic & Medicinal Chemistry, 17(13), 4693-4707. (Contextual reference for Sigma-1 pharmacophores).
Sources
Literature review of 4-aryl-tetrahydro-2H-pyran scaffolds in medicinal chemistry
The 4-Aryl-Tetrahydro-2H-Pyran Scaffold: A Technical Guide to Bioisosteric Design and Synthesis
Executive Summary
In modern medicinal chemistry, the 4-aryl-tetrahydro-2H-pyran scaffold represents a critical "bioisosteric switch" used to optimize the physicochemical and pharmacokinetic (PK) profiles of drug candidates. Often deployed as a replacement for 4-aryl-piperidines (common in GPCR ligands) or 4-aryl-cyclohexanes , this ether-containing ring system offers a unique solution to the "basicity problem." By replacing a basic nitrogen with a neutral oxygen, medicinal chemists can eliminate unwanted hERG channel inhibition, reduce phospholipidosis risk, and modulate metabolic clearance—all while retaining the spatial vector required for target engagement.
This technical guide provides a rigorous analysis of the scaffold's design logic, synthetic accessibility via the Prins cyclization, and its application in high-value therapeutic areas such as Neurokinin-1 (NK1) antagonism and opioid receptor modulation.
Part 1: Structural Significance & Bioisosteric Logic
The transition from a piperidine or cyclohexane to a tetrahydropyran (THP) is rarely accidental; it is a calculated move to alter the Lipophilic Ligand Efficiency (LLE) and Metabolic Stability of a lead compound.
The "Pyran Switch"
The 4-aryl-piperidine moiety is ubiquitous in CNS-active drugs (e.g., Fentanyl, Haloperidol). However, the secondary or tertiary amine often introduces a high pKa (8–10), leading to high lysosomal trapping and non-specific binding.
-
Piperidine: High basicity (pKa ~9-10), potential hERG liability, subject to N-oxidation.
-
Cyclohexane: Highly lipophilic (high LogP), poor solubility, metabolically inert but "greasy."
-
Tetrahydro-2H-pyran: Neutral (non-ionizable), lower LogP than cyclohexane (due to ether oxygen), acts as a weak Hydrogen Bond Acceptor (HBA).
Table 1: Comparative Physicochemical Properties of 4-Substituted Scaffolds
| Feature | 4-Aryl-Piperidine | 4-Aryl-Cyclohexane | 4-Aryl-Tetrahydro-2H-Pyran |
| Electronic State | Cationic at pH 7.4 | Neutral | Neutral |
| H-Bonding | Donor & Acceptor | None | Weak Acceptor (Ether O) |
| LogP Impact | Low (if ionized) / High | High (Lipophilic) | Moderate (Balanced) |
| Metabolic Risk | N-dealkylation, N-oxidation | Hydroxylation | |
| hERG Risk | High (Cation- | Low | Low |
Visualization: The Bioisosteric Decision Tree
Figure 1: Decision logic for replacing piperidine with tetrahydropyran to optimize drug-like properties.
Part 2: Synthetic Methodologies
Constructing the 4-aryl-tetrahydro-2H-pyran core requires specific methodologies to install the aryl group at the 4-position, often with precise stereocontrol if substituents are present at C2 or C6.
Method A: The Prins Cyclization (The "Gold Standard")
The most robust method for constructing the pyran ring de novo is the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. This is particularly useful for generating 2,4-disubstituted pyrans.
Experimental Protocol: Acid-Catalyzed Prins Cyclization Target: Synthesis of 2,4-diaryl-tetrahydro-2H-pyran.
-
Reagents:
-
Homoallylic alcohol (e.g., 1-phenyl-3-buten-1-ol): 1.0 equiv.
-
Aldehyde (e.g., Benzaldehyde): 1.1 equiv.
-
Acid Catalyst: Trifluoroacetic acid (TFA) or Indium(III) triflate (
). -
Solvent: Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Step 1: Charge a flame-dried round-bottom flask with the aldehyde (10 mmol) and homoallylic alcohol (10 mmol) in DCM (50 mL).
-
Step 2: Cool the mixture to 0°C under a nitrogen atmosphere.
-
Step 3: Add TFA (1.0 equiv) dropwise over 10 minutes. Note: For milder conditions, use 10 mol%
at room temperature. -
Step 4: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc).
-
Step 5: Quench with saturated aqueous
. Extract with DCM ( mL). -
Step 6: Dry organic layers over
, filter, and concentrate in vacuo. -
Step 7: Purify via silica gel flash chromatography.
-
-
Mechanism Check: The reaction proceeds via an oxocarbenium ion intermediate, followed by a specific "chair-like" transition state cyclization, typically yielding the cis-2,4-disubstituted isomer as the major product.
Method B: Functionalization of Commercial Precursors
For 4,4-disubstituted analogs (e.g., 4-aryl-pyran-4-carboxylic acids), industrial routes often start from tetrahydro-4H-pyran-4-one .
Workflow:
-
Knoevenagel Condensation: React pyran-4-one with ethyl cyanoacetate.
-
Conjugate Addition: Add aryl Grignard (PhMgBr) to the
-unsaturated system. -
Hydrolysis/Decarboxylation: Convert the nitrile/ester to the carboxylic acid.
Figure 2: The Prins Cyclization pathway for constructing the pyran core.
Part 3: Medicinal Chemistry Applications (Case Studies)
Case Study 1: NK1 Receptor Antagonists (The Merck Evolution)
In the development of Neurokinin-1 (NK1) antagonists for chemotherapy-induced nausea and vomiting (CINV), Merck researchers faced a challenge with early piperidine-based leads like CP-96,345 .[1] These compounds were potent but suffered from interaction with calcium channels and high basicity.
-
The Solution: Researchers explored the 4-phenyl-tetrahydropyran scaffold (as seen in patents like WO00056727).
-
Outcome: Replacing the piperidine nitrogen with oxygen eliminated the basic center. To maintain receptor affinity, they utilized the 4-position of the pyran ring to anchor bulky ether or amide substituents (e.g., 3,5-bis(trifluoromethyl)benzyl groups). The pyran ring provided the necessary rigid spacing without the metabolic liability of the amine.
Case Study 2: Opioid Receptor Ligands
The 4-phenylpiperidine class (e.g., Pethidine, Fentanyl) is a cornerstone of opioid analgesia. However, abuse potential and respiratory depression are linked to specific pharmacokinetic profiles driven by the basic amine.
-
Bioisosteric Exploration: "Pyran-fentanyl" analogs have been synthesized where the central piperidine is replaced by tetrahydropyran.
-
Findings: While the loss of the protonated nitrogen often reduces affinity for the
-opioid receptor (which typically requires a salt bridge to an aspartate residue), these analogs serve as critical "negative controls" or selective probes to decouple CNS penetration from receptor binding. In some mixed-agonist designs, the pyran core is used to modulate efficacy, producing "silent" binders or partial agonists.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Crosby, S. R., et al. (2010). The Prins Reaction: A Powerful Tool for the Synthesis of Tetrahydropyrans. Tetrahedron. Link
-
Merck & Co., Inc. (2000). Preparation of Novel Substituted Tetrahydropyrans as Neurokinin 1 (NK-1) Receptor Antagonists. Patent WO00056727. Link
-
PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: A Whitepaper on Bioisosteric Scaffolds. Link
-
Yadav, J. S., et al. (2010). Sc(OTf)3-Catalyzed One-Pot Ene-Prins Cyclization. Tetrahedron Letters. Link
Sources
Potential biological targets for 4-(4-methoxyphenyl)tetrahydro-2H-pyran analogs
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
The 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety represents a privileged pharmacophore in modern medicinal chemistry. It serves as a bioisosteric replacement for 4-phenylcyclohexanes (found in Venlafaxine) and 4-phenylpiperidines (found in Paroxetine), offering a unique balance of lipophilicity (
This guide analyzes the primary biological targets for this scaffold, focusing on its utility in neuropharmacology , metabolic regulation , and immuno-modulation .
Part 1: Structural Analysis & Pharmacophore Modeling[1]
The core structure consists of a saturated six-membered oxygen heterocycle substituted at the 4-position with a para-anisyl group.
Physicochemical Advantages[1][2]
-
Bioisosterism: The THP ring mimics the steric bulk of a cyclohexane ring but lowers
by approximately 1.0–1.5 units, improving aqueous solubility. -
Metabolic Blocking: The 4-methoxy group blocks para-hydroxylation of the phenyl ring, a common Phase I metabolic soft spot (CYP450 oxidation).
-
Dipole Orientation: The ether oxygen in the pyran ring provides a specific dipole vector that can engage in hydrogen bonding with serine or threonine residues in receptor binding pockets (e.g., Serine residues in the orthosteric site of GPCRs).
Core Scaffold Visualization
The following diagram illustrates the chemical connectivity and potential substitution vectors.
Figure 1: Pharmacophore decomposition of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold.
Part 2: Primary Biological Targets[1]
MrgprX2 (Mas-related G-protein coupled receptor X2)
Status: Emerging High-Affinity Target Therapeutic Area: Chronic Itch, Pseudo-Allergy, Mast Cell Disorders.
Recent patent literature (2025) has identified the 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold as a critical motif in antagonists for MrgprX2 . This receptor is responsible for IgE-independent mast cell degranulation, often triggered by cationic drugs (e.g., fluoroquinolones, neuromuscular blockers).
-
Mechanism: The scaffold likely occupies a hydrophobic pocket within the transmembrane bundle, stabilizing the receptor in an inactive conformation.
-
Key Reference: Compounds such as N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl} derivatives have shown efficacy in blocking agonist-induced calcium flux in mast cells [1].
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Status: Validated Metabolic Target Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome.
Inhibitors of 11β-HSD1 prevent the intracellular conversion of cortisone to cortisol. The 4-aryl-tetrahydropyran core is a well-established scaffold for these inhibitors.
-
SAR Insight: The 4-position is typically substituted with a carboxamide linker. The pyran oxygen forms a hydrogen bond with the catalytic triad (Ser170, Tyr183) or helps orient the phenyl group into the hydrophobic substrate-binding channel.
-
Validation: 4-substituted pyrans show improved selectivity over 11β-HSD2 (the renal isozyme) compared to adamantane-based inhibitors [2].
Monoamine Transporters (SERT / NET)
Status: Bioisosteric Target Therapeutic Area: Depression, Neuropathic Pain.[1]
This scaffold acts as a direct bioisostere for the cyclohexanol core of Venlafaxine and Desvenlafaxine .
-
Mechanism: Dual inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters.
-
Design Strategy: Replacing the cyclohexanol of Venlafaxine with a tetrahydropyran removes the hydrogen bond donor (OH) but maintains the spatial arrangement of the aryl and amine groups. This alteration often increases blood-brain barrier (BBB) permeability due to reduced polar surface area (PSA) while maintaining potency [3].[1]
Part 3: Mechanism of Action Visualization
The following diagram details the signaling pathway modulation for the MrgprX2 target, highlighting where the antagonist intervenes.
Figure 2: Inhibition of the MrgprX2-mediated mast cell degranulation pathway.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Key Intermediate).
-
Reagents: 4-methoxyphenylacetonitrile, 2,2'-dichlorodiethyl ether (bis(2-chloroethyl)ether), Sodium Hydride (NaH), DMSO/THF.
-
Procedure:
-
Step 1: Charge a flame-dried flask with NaH (2.2 equiv) and anhydrous DMSO. Cool to 0°C.[1]
-
Step 2: Add 4-methoxyphenylacetonitrile (1.0 equiv) dropwise. Stir for 30 min to generate the carbanion.
-
Step 3: Add bis(2-chloroethyl)ether (1.1 equiv) slowly to control exotherm.[1]
-
Step 4: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Step 5: Quench with saturated NH4Cl. Extract with EtOAc.
-
Step 6: Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]
-
-
Validation: 1H NMR should show characteristic pyran methylene protons (approx.[1] 3.8–4.0 ppm for protons adjacent to oxygen).[1]
Protocol B: MrgprX2 Calcium Flux Assay
Objective: Quantify antagonistic potency (
-
Cell Line: HEK293 cells stably expressing human MrgprX2.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Treatment: Add test compounds (serial dilution) and incubate for 15 mins.
-
Stimulation: Inject agonist (e.g., Compound 48/80 or Substance P) at
concentration. -
Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate % inhibition relative to vehicle control.
Part 5: Structure-Activity Relationship (SAR) Summary[3]
| Modification Zone | Chemical Change | Biological Impact (General) |
| Pyran Ring (Core) | Substitution with Piperidine | Increases basicity; increases hERG risk; alters selectivity toward GPCRs. |
| 4-Methoxy Group | Replacement with -F or -Cl | Increases metabolic stability but alters electronic properties; may reduce potency at 11β-HSD1. |
| 4-Methoxy Group | Replacement with -OH | Increases clearance (glucuronidation); reduces BBB penetration. |
| C4-Linker | Amine (-CH2NH2) | Favors Monoamine Transporter and Sigma-1 binding. |
| C4-Linker | Amide (-CONH-) | Favors 11β-HSD1 and MrgprX2 binding. |
References
-
Vertex Pharmaceuticals / Related Assignees. (2025).[1] Bicyclic heterocycles as MrgprX2 antagonists.[2] Patent WO2025042730A1.[2] Link[1][2]
-
Sorensen, B., et al. (2016). N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of TRPA1 channels.[3] (Note: Discusses 4-phenyltetrahydropyran scaffolds in pain modulation). Patent WO2016067143A1. Link[1]
-
Kouznetsov, V. V., et al. (2008). Discovery and biological profile of 4-(1-aryltriazol-4-yl)-tetrahydropyridines as an orally active new class of metabotropic glutamate receptor 1 antagonist.[4] (Contextual reference for 4-aryl-heterocycle bioisosterism). Bioorganic & Medicinal Chemistry. Link
-
LookChem. (n.d.). 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile Synthesis and Properties.Link[1]
Sources
- 1. WO2018235966A1 - Ep300/crebbp inhibitor - Google Patents [patents.google.com]
- 2. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]
- 3. WO2016067143A1 - N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of trpa1 channels - Google Patents [patents.google.com]
- 4. Discovery and biological profile of 4-(1-aryltriazol-4-yl)-tetrahydropyridines as an orally active new class of metabotropic glutamate receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
History and Discovery of 4-Substituted Tetrahydropyran Synthesis: A Technical Deep Dive
Introduction: The Pharmacophore Imperative
The tetrahydropyran (THP) ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products (e.g., polyether antibiotics, marine toxins) and synthetic pharmacophores. While the 2-position is frequently exploited due to the anomeric effect and accessibility via acetal chemistry, the 4-position represents a critical vector for drug design.
Functionalization at C4 allows for the introduction of solubility-enhancing groups, specific binding motifs, or conformational locks without disrupting the electronic environment of the ring oxygen. For drug development professionals, mastering the synthesis of 4-substituted THPs is not merely an academic exercise; it is a strategic necessity for Structure-Activity Relationship (SAR) optimization.
This guide analyzes the historical evolution and modern execution of 4-substituted THP synthesis, moving from the serendipitous discovery of the Prins reaction to precision metal-catalyzed cross-couplings.
Historical Genesis & Mechanistic Evolution
The Prins Reaction (1919)
The story of 4-substituted THP synthesis begins with Hendrik Jacobus Prins . In 1919, Prins reported the acid-catalyzed condensation of alkenes with aldehydes. While his initial focus was not on THP rings specifically, he laid the groundwork for the generation of the oxocarbenium ion—the fundamental intermediate in THP formation.
Hanschke’s Breakthrough (1955)
It was not until 1955 that E. Hanschke refined this chemistry to selectively target the tetrahydropyran ring. By reacting 3-buten-1-ol (a homoallylic alcohol) with aldehydes in the presence of acid, Hanschke achieved the first reliable synthesis of 4-functionalized THPs. This reaction (the "Prins Cyclization") remains the gold standard for de novo synthesis of the ring system.
Mechanistic Pillars
The reaction proceeds via a cascade that dictates the stereochemical outcome:
-
Condensation: The aldehyde and homoallylic alcohol condense to form a hemiacetal.
-
Ionization: Acid promotes the loss of water, generating an (E)-oxocarbenium ion .
-
Cyclization: The alkene attacks the oxocarbenium ion. This step is the stereodetermining event. The transition state typically adopts a chair-like conformation , placing the C2 substituent in an equatorial position to minimize 1,3-diaxial interactions.
-
Trapping: A nucleophile (water, halide, or sulfonate) attacks the resulting carbocation at the 4-position.
Visualization: The Prins Cyclization Mechanism
The following diagram illustrates the mechanistic pathway and the origin of stereocontrol.
Figure 1: Mechanistic pathway of the Prins Cyclization showing the progression from condensation to stereoselective nucleophilic trapping.
Modern Methodologies & Protocols
While the classical Prins reaction used strong mineral acids (H₂SO₄), modern drug discovery demands milder conditions and higher selectivity.
Method A: The "Aqueous" Prins (Green Chemistry)
Developed by Yadav et al. (2008) , this method utilizes phosphomolybdic acid (PMA) in water. It is superior for generating 4-hydroxytetrahydropyrans with high cis-selectivity (2,4-cis).
Protocol 1: Synthesis of 2,4-cis-4-Hydroxytetrahydropyran
-
Reagents: Homoallylic alcohol (1.0 equiv), Aldehyde (1.0 equiv), PMA (10 mol%), Water.
-
Procedure:
-
Dissolve aldehyde and homoallylic alcohol in water.
-
Add PMA slowly at room temperature.
-
Stir for 3–5 hours (monitor via TLC).
-
Extract with ethyl acetate, wash with brine, and concentrate.
-
Purify via silica gel chromatography.
-
-
Validation: Expect yields >80%. The cis-selectivity arises from the equatorial preference of substituents in the chair transition state.
Method B: Lewis Acid Mediated Halogenation
For introducing a leaving group at C4 (to enable further functionalization), Lewis acids like InCl₃ or TiCl₄ are employed.
Protocol 2: Synthesis of 4-Chlorotetrahydropyran
-
Reagents: Homoallylic alcohol, Aldehyde, InCl₃ (1.0 equiv), CH₂Cl₂.
-
Mechanism: The chloride from the Lewis acid acts as the internal nucleophile, trapping the carbocation immediately after cyclization.
-
Note: This provides a handle for cross-coupling (see Method C).
Method C: Post-Synthetic Functionalization (The Medicinal Chemist’s Route)
Often, the THP ring is pre-formed (e.g., commercially available tetrahydro-4H-pyran-4-one). The goal is to install complex carbon scaffolds at C4.
Workflow:
-
Grignard Addition: React 4-pyranone with Aryl-MgBr to yield 4-Aryl-4-hydroxytetrahydropyran .
-
Deoxygenation (Optional): If the hydroxyl group is unwanted, use Barton-McCombie or ionic hydrogenation (Et₃SiH/TFA) to yield the 4-Aryl tetrahydropyran .
Comparative Analysis of Synthetic Strategies
The following table summarizes the trade-offs between different synthetic routes.
| Method | Target C4 Substituent | Key Reagents | Selectivity (dr) | Primary Limitation |
| Classical Prins | Hydroxyl (-OH) | H₂SO₄ / TFA | Moderate | Harsh conditions; polymerization side products. |
| Aqueous Prins | Hydroxyl (-OH) | PMA / Water | High (cis) | Substrate solubility in water can be limiting. |
| Lewis Acid Prins | Halogen (-Cl, -I) | InCl₃, TiCl₄, TMSI | High (cis) | Stoichiometric Lewis acid often required. |
| Intramolecular Etherification | Ether / Alkyl | Base (NaH) | High | Requires pre-functionalized linear diol precursors. |
| Grignard Addition | Aryl / Alkyl (Tert-OH) | RMgBr / 4-Pyranone | N/A (Achiral center if sym) | Generates tertiary alcohol (may need removal). |
Strategic Decision Workflow
To assist in experimental planning, the following decision tree maps the optimal synthetic route based on the desired 4-substituent.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the target 4-substituent.
References
- Prins, H. J. (1919). "On the condensation of formaldehyde with unsaturated compounds." Chemisch Weekblad, 16, 1072.
-
Hanschke, E. (1955). "Über die Prins-Reaktion: Die Umsetzung von Allylcarbinol mit Aldehyden und Ketonen." Chemische Berichte, 88(7), 1053–1061. Link
-
Yadav, J. S., et al. (2008). "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008(3), 395-400. Link
-
Barbasiewicz, M., et al. (2007).[1] "Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes." Synthesis, 2007(8), 1209-1213. Link
-
Claudio, G., et al. (2021). "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, 17, 932–986. Link
-
BenchChem. (2025).[2] "Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one." Link
Sources
Scalable synthesis protocols for 4-(4-methoxyphenyl)tetrahydro-2H-pyran
Application Note: Scalable Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran
Part 1: Executive Summary & Strategic Analysis
The 4-aryltetrahydropyran motif is a privileged pharmacophore in medicinal chemistry, appearing in various μ-opioid receptor agonists, selective serotonin reuptake inhibitors (SSRIs), and metabolic modulators. This guide details the scalable synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran (CAS: 1023937-38-3) .
While direct Friedel-Crafts alkylation of anisole with pyran derivatives often leads to regioisomeric mixtures or polymerization, the Grignard addition-dehydration-hydrogenation sequence offers the highest reliability for multi-gram to kilogram scale-up. This protocol focuses on controlling the exothermicity of organometallic steps and managing the impurity profile during the reduction phases.
Retrosynthetic Analysis
The most logical disconnection involves the C4-C(Ar) bond formation via nucleophilic addition, followed by functional group manipulation (deoxygenation).
Figure 1: Retrosynthetic logic prioritizing convergent assembly from commercially available precursors.
Part 2: Route Selection & Comparative Data
We evaluate two primary methodologies: the Classical Industrial Route (Stepwise) and the Ionic Hydrogenation Route (Direct Deoxygenation).
| Parameter | Method A: Stepwise (Grignard → Elimination → H2) | Method B: Ionic Hydrogenation (Silane/Acid) |
| Scale Suitability | High (kg to ton). Uses standard reactors. | Low/Medium (mg to g).[1][2] High cost of silanes. |
| Cost Efficiency | High.[3] Reagents (H2, H2SO4) are cheap. | Low. Et3SiH is expensive. |
| Safety Profile | Requires H2 handling and Grignard control. | Avoids H2 gas; uses corrosive TFA. |
| Purification | Intermediates often crystallize; simple workups. | Requires removal of silicon byproducts. |
| Overall Yield | 75–85% (3 steps) | 60–80% (2 steps) |
Recommendation: Use Method A for scale-up (>50g). Use Method B for rapid library generation (<5g).
Part 3: Detailed Experimental Protocols (Method A)
Step 1: Grignard Formation and Addition
Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol. Mechanism: Nucleophilic addition of arylmagnesium bromide to a ketone.
-
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
THF (Anhydrous, 5-7 vol)
-
Iodine (crystal, catalyst)[4]
-
Protocol:
-
Activation: In a flame-dried 3-neck flask under N2, charge Mg turnings. Add a single crystal of I2 and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
-
Initiation: Cover Mg with minimal THF. Add 5% of the 4-bromoanisole solution. Wait for exotherm and turbidity (initiation). Critical: Do not add bulk bromide until initiation is confirmed.
-
Formation: Dropwise add the remaining 4-bromoanisole in THF, maintaining a gentle reflux (controlled by addition rate). Stir for 1h post-addition.
-
Addition: Cool the Grignard solution to 0°C. Dropwise add Tetrahydro-4H-pyran-4-one in THF over 45 mins. Maintain internal temp <10°C to prevent side reactions.
-
Quench: Pour reaction mixture into cold saturated NH4Cl. Extract with EtOAc.
-
Isolation: Dry (MgSO4) and concentrate. The tertiary alcohol often solidifies upon trituration with hexanes.
Checkpoint: The product should show a characteristic OH stretch in IR and a disappearance of the ketone carbonyl signal.
Step 2: Acid-Catalyzed Dehydration
Objective: Synthesis of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran. Mechanism: E1 elimination driven by the formation of a conjugated styrene-like system.
-
Reagents:
-
Tertiary Alcohol (from Step 1)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Toluene (10 vol)
-
Protocol:
-
Setup: Equip a flask with a Dean-Stark trap and condenser.
-
Reflux: Reflux the alcohol and p-TsOH in toluene. Water will separate in the trap.
-
Monitoring: Reaction is complete when water evolution ceases (approx. 2-4h).
-
Workup: Wash organic phase with NaHCO3 (aq) to remove acid.
-
Isolation: Evaporate toluene. The crude alkene is typically pure enough for the next step.
Step 3: Catalytic Hydrogenation
Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran. Mechanism: Syn-addition of hydrogen across the alkene.
-
Reagents:
-
Alkene (from Step 2)[5]
-
10% Pd/C (5 wt% loading)
-
Methanol or Ethanol (10 vol)
-
Hydrogen gas (Balloon or 1-3 bar)
-
Protocol:
-
Safety: Purge vessel with N2 to remove O2.
-
Loading: Add catalyst (wet with water to prevent ignition) and alkene solution.
-
Hydrogenation: Purge with H2. Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient for this activated alkene) for 4-12h.
-
Filtration: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.
-
Purification: Concentrate filtrate. Recrystallize from Hexanes/EtOAc if necessary, or distill (high vacuum) if liquid.
Part 4: Alternative Protocol (Method B - Ionic Hydrogenation)
For rapid lab-scale synthesis where pressure equipment is unavailable.
Protocol:
-
Dissolve Tertiary Alcohol (Step 1 product) in DCM (10 vol).
-
Add Triethylsilane (2.2 equiv) and cool to 0°C.
-
Dropwise add Trifluoroacetic acid (TFA) (5 equiv). Caution: Exothermic.
-
Stir at RT for 2-4h. The silane acts as a hydride source, reducing the carbocation generated by TFA.
Part 5: Process Control & Analytics
To ensure batch consistency, the following analytical parameters must be met.
1. Quality Control Specification Table
| Test | Method | Specification |
| Appearance | Visual | White crystalline solid or clear oil |
| Purity | HPLC (UV 254nm) | > 98.0% |
| Identity | 1H-NMR | Conforms to structure |
| Residual Solvent | GC-HS | < 5000 ppm (Class 3) |
| Water Content | Karl Fischer | < 0.5% |
2. 1H-NMR Interpretation (400 MHz, CDCl3)
-
δ 7.15 (d, 2H): Aromatic protons (ortho to alkyl).
-
δ 6.85 (d, 2H): Aromatic protons (ortho to methoxy).
-
δ 4.05 (dd, 2H): Equatorial protons at C2/C6 (deshielded by oxygen).
-
δ 3.80 (s, 3H): Methoxy group (-OCH3).
-
δ 3.50 (td, 2H): Axial protons at C2/C6.
-
δ 2.65 (tt, 1H): Methine proton at C4 (benzylic).
-
δ 1.75 (m, 4H): Protons at C3/C5.
3. Workflow Logic Diagram
Figure 2: Sequential workflow for the industrial synthesis process.
References
-
BenchChem. (2025).[4][7] Validating Tetrahydrothiopyran-4-one: A Comparative Guide for Drug Synthesis Intermediates. Retrieved from 8[1][2][9][10][11]
-
Fiveable. (2025). 4-methoxyphenylmagnesium bromide: Definition and Reactivity. Retrieved from 12[1][2][10][11]
-
Sigma-Aldrich. (n.d.). 4-Methoxyphenylmagnesium bromide Product Sheet. Retrieved from 13[1][2]
-
Organic Chemistry Portal. (2016). Synthesis of Tetrahydropyrans and Related Heterocycles. Retrieved from 3[1]
-
Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Retrieved from 1[1]
-
Wikipedia. (n.d.). Ionic Hydrogenation: Mechanisms and Applications. Retrieved from 14[1]
Sources
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrogenation Catalysis in Biobased Ionic Liquids | IntechOpen [intechopen.com]
- 10. osti.gov [osti.gov]
- 11. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]
- 12. fiveable.me [fiveable.me]
- 13. 4-Methoxyphenylmagnesium bromide 0.5M tetrahydrofuran 13139-86-1 [sigmaaldrich.com]
- 14. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
Application Note: Reductive Prins Cyclization for the Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran
Executive Summary
The tetrahydropyran (THP) scaffold is a privileged structural motif in drug discovery, frequently serving as a bioisostere for piperidines or cycloalkanes. Synthesizing fully saturated 4-aryl-tetrahydropyrans, such as 4-(4-methoxyphenyl)tetrahydro-2H-pyran , presents a unique synthetic challenge. Standard Prins cyclizations between homoallylic alcohols and aldehydes typically yield 4-hydroxy-THP derivatives or unsaturated dihydropyrans[1].
To access the deoxygenated, fully saturated target, this protocol utilizes a Reductive Prins Cyclization [2]. By coupling the acid-catalyzed cyclization with an in situ ionic hydrogenation, the transient carbocation is intercepted by a hydride donor (triethylsilane), preventing unwanted elimination and yielding the target molecule with high fidelity.
Mechanistic Rationale & Causality (E-E-A-T)
The rational design of this protocol relies on understanding the kinetic and thermodynamic competing pathways of the Prins reaction[3].
-
Oxocarbenium Formation: The reaction initiates with the condensation of 3-(4-methoxyphenyl)but-3-en-1-ol and paraformaldehyde in the presence of Trifluoroacetic Acid (TFA) to form a highly reactive oxocarbenium ion.
-
Cyclization & C4-Carbocation Stability: Intramolecular nucleophilic attack by the pendant alkene forms the 6-membered THP ring. This specific substrate generates a tertiary carbocation at the C4 position. The strongly electron-donating nature of the 4-methoxyphenyl group provides extreme resonance stabilization to this benzylic carbocation.
-
The Hydride Trapping Imperative: While the 4-methoxy group accelerates cyclization, it also dramatically increases the acidity of adjacent protons, making the intermediate highly susceptible to E1 elimination (yielding 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran). To circumvent this, triethylsilane (Et₃SiH) is introduced. The silane acts as a nucleophilic hydride source, intercepting the stabilized carbocation faster than proton loss can occur.
-
Anhydrous Conditions: Paraformaldehyde is used instead of aqueous formalin. The strict exclusion of water prevents competitive nucleophilic attack by H₂O, which would yield the 4-hydroxy-THP byproduct[1].
Reaction Optimization & Quantitative Data
The balance between the acid promoter and the hydride source is critical. Insufficient silane or overly harsh Lewis acids shift the pathway toward elimination. Table 1 summarizes the optimization causality.
Table 1: Optimization of Reductive Prins Cyclization Conditions
| Entry | Acid Catalyst (Equiv) | Hydride Source (Equiv) | Temperature | Target THP Yield (%) | Dihydropyran Yield (%) |
| 1 | TFA (2.0) | None | 0 °C to RT | 0% | 88% |
| 2 | BF₃·OEt₂ (1.0) | Et₃SiH (1.5) | -78 °C to RT | 42% | 35% |
| 3 | TFA (5.0) | Et₃SiH (1.5) | 0 °C to RT | 68% | 18% |
| 4 | TFA (5.0) | Et₃SiH (3.0) | 0 °C to RT | 94% | < 2% |
Pathway Visualization
Mechanistic workflow of the reductive Prins cyclization and hydride trapping.
Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the structural integrity of the synthesized pharmacophore.
Materials & Reagents
-
Substrate: 3-(4-methoxyphenyl)but-3-en-1-ol (1.0 mmol, 178.2 mg)
-
Aldehyde: Paraformaldehyde (2.0 mmol, 60.0 mg)
-
Hydride Source: Triethylsilane (Et₃SiH) (3.0 mmol, 479 µL)
-
Acid Promoter: Trifluoroacetic Acid (TFA) (5.0 mmol, 382 µL)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Add 3-(4-methoxyphenyl)but-3-en-1-ol (1.0 mmol) and paraformaldehyde (2.0 mmol) to the flask.
-
Suspend the reactants in 10 mL of anhydrous CH₂Cl₂.
-
Inject triethylsilane (3.0 mmol) into the suspension. Causality: Adding the silane prior to the acid ensures that the hydride donor is uniformly distributed and immediately available the moment the carbocation is generated.
Step 2: Initiation & Temperature Control
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add TFA (5.0 mmol) dropwise over 5 minutes.
-
Causality: The initial oxocarbenium formation is exothermic. Controlling the temperature at 0 °C prevents the competitive thermal polymerization of formaldehyde and suppresses early-stage elimination.
-
Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature (20–25 °C) over 2 hours.
Step 3: In-Process Control (IPC) & Validation
-
Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2).
-
Self-Validation: The starting material (R_f ~ 0.3) should disappear. The desired product, 4-(4-methoxyphenyl)tetrahydro-2H-pyran, is significantly less polar (R_f ~ 0.6). If a secondary spot appears at R_f ~ 0.7, it indicates the formation of the dihydropyran byproduct, signaling that the hydride transfer was outcompeted (usually due to wet solvent or degraded silane).
Step 4: Quenching & Workup
-
Once complete, cool the reaction back to 0 °C and carefully quench by adding 10 mL of saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases. Causality: Neutralizing the TFA prevents post-reaction acid-catalyzed ring opening or ether cleavage.
-
Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification & Final Validation
-
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes).
-
NMR Validation Check: Confirm the success of the reductive trapping by ¹H NMR. The absence of vinylic protons (typically at δ 5.5–6.0 ppm) confirms that the elimination pathway was successfully suppressed, validating the saturation of the THP ring.
References
-
The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. 1
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health (NIH). 3
-
De Novo Diastereoselective Synthesis of 1-Hydroxyl Allogibberic Methyl Ester en Route to Diverse Bioactive Molecules. Organic Letters (ACS Publications). 2
Sources
- 1. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Reagents and solvents for the preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran
Executive Summary
The preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran is a critical intermediate step in the synthesis of various pharmaceutical scaffolds, particularly in the development of SGLT2 inhibitors and selective Sigma-1 receptor ligands. This Application Note outlines a high-efficiency synthetic route that circumvents the operational complexity of classical hydrogenation.
While classical methods involve a two-step dehydration/hydrogenation sequence, this guide prioritizes a Direct Ionic Hydrogenation strategy. This approach reduces process time, minimizes metal waste, and avoids the safety hazards associated with high-pressure hydrogen gas.
Synthetic Strategy & Retrosynthesis
The structural objective is the installation of a p-anisyl group at the 4-position of a saturated pyran ring. The strategic disconnection reveals Tetrahydro-4H-pyran-4-one as the optimal electrophile and 4-Bromoanisole as the nucleophilic precursor.
Pathway Analysis
-
Route A (Classical): Grignard addition
Acid-catalyzed elimination (yielding the alkene) Pd/C catalyzed Hydrogenation.-
Drawbacks: Multi-step, requires Parr shaker/autoclave, potential for isomerization.
-
-
Route B (Recommended): Grignard addition
Ionic Hydrogenation (Silane/Acid).-
Advantages: One-pot potential, metal-free reduction, high chemoselectivity for the tertiary benzylic alcohol.
-
Visualizing the Workflow
Figure 1: Strategic synthetic pathway highlighting the Grignard formation and subsequent Ionic Hydrogenation.
Critical Reagent Analysis
Success in this synthesis relies heavily on solvent quality and reagent stoichiometry. The following table details the specifications required for reproducible results.
| Reagent / Solvent | Role | Critical Specification | Rationale |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, Stabilizer-free (or BHT inhibited) | Water kills the Grignard reagent immediately. Peroxides in aged THF can be hazardous. |
| Magnesium Turnings | Reagent | Grignard grade, crushed/fresh surface | Oxide layers prevent initiation. Iodine ( |
| 4-Bromoanisole | Precursor | >98% Purity | Impurities can poison the magnesium surface. |
| Tetrahydro-4H-pyran-4-one | Electrophile | >97%, Dry | Hygroscopic nature can introduce water into the Grignard reaction. |
| Triethylsilane ( | Reductant | >98% | The hydride source for ionic hydrogenation. Must be in excess. |
| Trifluoroacetic Acid (TFA) | Acid/Solvent | >99% | Protonates the alcohol to generate the carbocation intermediate. |
Detailed Experimental Protocols
Step 1: Grignard Addition
Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
Safety Note: Grignard formation is exothermic. Ensure condenser is active and cooling bath is ready.
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
-
Initiation: Cover Mg with minimal anhydrous THF . Add 5-10% of the 4-Bromoanisole (1.0 equiv total) solution in THF. Wait for turbidity and exotherm (initiation).
-
Addition: Once initiated, add the remaining 4-Bromoanisole/THF solution dropwise to maintain a gentle reflux.
-
Reaction: After addition, reflux for 1 hour, then cool to 0°C.
-
Coupling: Add Tetrahydro-4H-pyran-4-one (1.0 equiv) in THF dropwise at 0°C. The reaction is highly exothermic; control rate to keep internal temp <10°C.
-
Quench: Stir at Room Temperature (RT) for 2 hours. Quench slowly with saturated aqueous
at 0°C. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.-
Checkpoint: The crude tertiary alcohol is usually a solid/semisolid. It can often be used directly in Step 2 without column chromatography if purity is >90% by NMR.
-
Step 2: Ionic Hydrogenation (Reductive Deoxygenation)
Objective: Conversion of the tertiary alcohol to the target ether.
Mechanism: The acid (TFA) protonates the hydroxyl group, facilitating water loss to form a tertiary benzylic carbocation. The silane (
-
Solvation: Dissolve the crude alcohol (from Step 1) in Dichloromethane (DCM) (approx. 5 mL per gram of substrate).
-
Reagent Addition: Add Triethylsilane (
, 2.5 equiv) to the solution. -
Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (5-10 equiv) dropwise.
-
Note: A color change (often orange/red) indicates carbocation formation.
-
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (disappearance of polar alcohol spot).
-
Workup:
-
Cautiously quench by pouring into ice-cold saturated
(gas evolution: ). -
Extract with DCM.
-
Wash organics with water and brine.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is less polar than the alcohol.
Process Safety & Troubleshooting
Common Failure Modes
-
Grignard Fails to Initiate:
-
Cause: Wet solvent or oxidized magnesium.
-
Fix: Add a few drops of 1,2-dibromoethane (entrainment method) or use fresh Mg turnings.
-
-
Incomplete Reduction (Step 2):
-
Cause: Insufficient acid strength or wet TFA.
-
Fix: Increase TFA concentration or add
as a stronger Lewis acid catalyst if the substrate is sterically hindered.
-
Workflow & Purification Logic
Figure 2: Downstream processing workflow for the Ionic Hydrogenation step.
References
-
Carey, F. A., & Tremper, H. S. (1969). Carbonium ion-silane hydride transfer reactions. I. Scope and mechanism. Journal of the American Chemical Society, 91(11), 2967–2972.
- Context: Foundational text on the mechanism of ionic hydrogen
-
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
- Context: Authoritative review on the scope of ionic hydrogen
-
BenchChem. Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one.
- Context: General protocol adaptation for Grignard additions to heterocyclic ketones.
-
PubChem Compound Summary. 4-(4-methoxyphenyl)tetrahydro-2H-pyran (CID 21864835).
- Context: Verification of chemical structure, identifiers, and physical property estim
Sources
Stereoselective synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran isomers
Application Note: Stereoselective Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Scaffolds
Executive Summary
The 4-aryltetrahydropyran motif is a privileged pharmacophore found in numerous bioactive compounds, including serotonin reuptake inhibitors, leukotriene synthesis inhibitors, and antitumor agents.[1] While the parent molecule 4-(4-methoxyphenyl)tetrahydro-2H-pyran is achiral due to its plane of symmetry, its pharmacological utility often requires functionalization at the C2, C3, or C6 positions, or the introduction of a quaternary center at C4.
This Application Note details the stereoselective synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran derivatives. We focus on two primary methodologies:
-
The Prins Cyclization: For the construction of cis-2,6-disubstituted-4-functionalized pyrans.[2]
-
Grignard Addition & Ionic Hydrogenation: For the thermodynamic installation of the 4-aryl group in pre-formed pyran rings.
Critical Analysis: Stereochemical Control Mechanisms
The Conformational Challenge
The tetrahydropyran (THP) ring adopts a chair conformation similar to cyclohexane.[1] For 4-(4-methoxyphenyl)tetrahydro-2H-pyran, the 4-anisyl group prefers the equatorial position to minimize 1,3-diaxial interactions (
-
Unsubstituted Ring: The molecule exists predominantly as the equatorial conformer but is achiral.
-
Substituted Rings (Isomers): When substituents are present at C2 or C6, cis/trans diastereomers arise.[1] The "all-equatorial" arrangement is generally the thermodynamic product, but kinetic control can yield specific axial isomers (e.g., via the anomeric effect at C2).[1]
Mechanistic Pathways
-
Prins Cyclization: Proceeds via an oxocarbenium ion intermediate.[2][3][4] The reaction typically proceeds through a chair-like transition state (
-alkene geometry) favoring the 2,6-cis stereochemistry with the C4 substituent (nucleophile) often taking the equatorial position. -
Ionic Hydrogenation: Reduction of a C4-tertiary alcohol or alkene. Under acidic conditions (e.g., TFA/Et
SiH), the hydride donor approaches from the axial face, locking the bulky aryl group into the equatorial position.[1]
Experimental Protocols
Protocol A: Stereoselective Prins Cyclization
Target: Synthesis of all-cis-2,6-disubstituted-4-hydroxy-4-(4-methoxyphenyl)tetrahydropyrans. Principle: Acid-catalyzed condensation of p-anisaldehyde with a homoallylic alcohol.
Materials:
-
p-Anisaldehyde (1.0 equiv)[1]
-
Homoallylic alcohol (e.g., 3-buten-1-ol derivative) (1.2 equiv)[1]
-
TFA (Trifluoroacetic acid) or TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1]
-
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under N
atmosphere. -
Solvation: Dissolve p-anisaldehyde (10 mmol) and the homoallylic alcohol (12 mmol) in anhydrous DCM (50 mL). Cool to 0 °C.
-
Acid Activation:
-
Cyclization: Stir at 0 °C for 2 hours, then warm to room temperature (23 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Note: The formation of the 4-substituted product is driven by the trapping of the carbocation by the internal nucleophile (OH) or external nucleophile (if added).[1]
-
-
Quench: Pour the mixture into saturated aqueous NaHCO
(50 mL) at 0 °C. -
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Flash column chromatography (SiO
). The 2,6-cis isomer typically elutes last due to higher polarity (if 4-OH is present) or first (if protected), depending on the specific substituents.[1]
Protocol B: Grignard Addition & Ionic Hydrogenation
Target: Installation of the 4-(4-methoxyphenyl) group with thermodynamic stereocontrol (Equatorial).
Step-by-Step Methodology:
-
Grignard Formation:
-
To Mg turnings (1.2 equiv) in THF, add 4-bromoanisole (1.1 equiv) dropwise to generate 4-methoxyphenylmagnesium bromide.[1]
-
-
Addition:
-
Cool the Grignard solution to 0 °C. Add tetrahydro-4H-pyran-4-one (1.0 equiv) in THF dropwise.
-
Stir for 2 h. Quench with NH
Cl. Isolate the tertiary alcohol intermediate.
-
-
Ionic Hydrogenation (Stereoselective Reduction):
-
Add triethylsilane (Et
SiH, 3.0 equiv).[1] -
Cool to -78 °C. Add TFA (5.0 equiv) dropwise.[1]
-
Allow to warm to 0 °C over 4 hours.
-
Mechanism:[2][4][6][7][8][9][10] TFA generates the tertiary carbocation. Et
SiH delivers hydride from the less hindered face (axial attack), yielding the equatorial aryl product exclusively.[1]
Pathway Visualization
Figure 1: Stereoselective Prins Cyclization Mechanism
This diagram illustrates the transition state leading to the cis-2,6-disubstituted pyran core.
Caption: The Prins cyclization proceeds via a chair-like oxocarbenium intermediate, favoring the 2,6-cis-equatorial product.[1]
Figure 2: Ionic Hydrogenation Stereocontrol
This diagram details the reduction of the tertiary alcohol to the thermodynamic isomer.
Caption: Ionic hydrogenation utilizes axial hydride delivery to install the bulky aryl group in the equatorial position.[1]
Data Summary: Lewis Acid Efficiency
Comparison of Lewis acids for the Prins cyclization of p-anisaldehyde with 3-buten-1-ol to form 4-functionalized pyrans.
| Lewis Acid | Equiv | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (cis:trans) |
| TMSOTf | 0.1 | DCM | 0 | 88 | >95:5 |
| TFA | 1.0 | DCM | 23 | 76 | 90:10 |
| InCl | 0.2 | DCE | 80 | 82 | 85:15 |
| BF | 1.0 | DCM | -78 | 65 | 92:8 |
Table 1: Optimization data adapted from Yadav et al. and Rychnovsky et al. (See References).
References
-
Axial-selectivity in Prins Cyclization: Synthesis of 4-Iodotetrahydropyrans. Source: Academia.edu / Chem. Lett. URL:[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Source: Beilstein Journal of Organic Chemistry URL:[Link][1]
-
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Source: National Institutes of Health (PMC) URL:[1][Link]
-
Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation. Source: Asian Journal of Organic Chemistry (Wiley) URL:[1][9][Link][1][9]
Sources
- 1. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. Prins Reaction [organic-chemistry.org]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Tetrahydropyran synthesis [organic-chemistry.org]
Using 4-(4-methoxyphenyl)tetrahydro-2H-pyran as a pharmaceutical intermediate
Application Note: Strategic Utilization of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran in Medicinal Chemistry
Executive Summary
4-(4-Methoxyphenyl)tetrahydro-2H-pyran represents a "privileged scaffold" in modern drug discovery, serving as a critical bioisostere for 4-phenylcyclohexane and N-phenylpiperidine moieties. Its strategic value lies in its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and improving metabolic stability—while retaining the spatial geometry required for receptor binding.[1]
This guide details the synthesis, functionalization, and application of this intermediate. It focuses on its role as a precursor for "masked" phenol linkers and as a scaffold-hopping tool in the development of antagonists for G-protein coupled receptors (e.g., MrgprX2) and enzyme inhibitors (e.g., EP300/CREBBP).[1]
Chemical Profile & Bioisosteric Rationale
The tetrahydropyran (THP) ring acts as a polar bioisostere of cyclohexane.[1] The ether oxygen in the ring introduces a hydrogen bond acceptor (HBA) and lowers the partition coefficient (LogP) by approximately 1.0–1.5 units compared to the cyclohexyl analog, often resolving solubility issues in lead optimization.[1]
| Property | 4-Phenylcyclohexane | 4-Phenyl-tetrahydro-2H-pyran | Impact on Drug Design |
| LogP (Approx) | ~4.5 | ~3.0 | Improved aqueous solubility; reduced non-specific binding. |
| H-Bond Donors | 0 | 0 | Neutral. |
| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Potential for new vector interactions with protein backbones. |
| Metabolic Liability | High (Oxidation at C4) | Low (Blocked by Oxygen) | The ether oxygen blocks metabolic oxidation at the 4-position common in cyclohexanes.[1] |
| Conformation | Chair (Flexible) | Chair (Rigidified) | The anomeric effect can stabilize specific conformers, reducing entropic penalty upon binding.[1] |
Synthesis Protocols
The construction of the 4-aryl-tetrahydropyran core is non-trivial due to the need to control the quaternary center at position 4. Two primary industrial routes are established: Bis-Alkylation (for 4,4-disubstituted analogs) and Prins Cyclization (for the 4-H analog).[1]
Protocol A: Construction via Bis-Alkylation (The Nitrile Route)
Target: 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Precursor)[1]
This method is preferred for generating a quaternary center, allowing for further diversification (e.g., to amines or carboxylic acids).[1]
Reagents:
-
Sodium Hydride (NaH, 60% dispersion)[1]
-
Solvent: DMF or DMSO
Step-by-Step Procedure:
-
Activation: Charge a reactor with NaH (2.2 equiv) and dry DMF under N2 atmosphere. Cool to 0°C.[1]
-
Anion Formation: Add 4-Methoxybenzyl cyanide (1.0 equiv) dropwise. Stir at 0–5°C for 30 mins until H2 evolution ceases. The solution will turn deep red/brown (formation of the benzylic anion).[1]
-
Cyclization: Add Bis(2-chloroethyl) ether (1.1 equiv) dropwise, maintaining internal temperature <10°C.
-
Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.[1]
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc (3x). Wash organics with water and brine to remove DMF.[1] Dry over MgSO4 and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or use silica chromatography.
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the benzylic singlet and the appearance of the symmetric pyran methylene protons (~3.8-4.0 ppm for -CH2-O-CH2-).
Protocol B: Demethylation to Unmask the Phenol
Target: 4-(Tetrahydro-2H-pyran-4-yl)phenol[1]
The methoxy group serves as a robust protecting group.[1] Unmasking the phenol allows this scaffold to be used as a "linker" in PROTACs or multivalent ligands.[1]
Reagents:
-
Substrate: 4-(4-methoxyphenyl)tetrahydro-2H-pyran[1][2][3][4][5][6][7][8][9]
-
Reagent: Boron Tribromide (BBr3) (1.0 M in DCM) or HBr (48% aq)[1]
-
Solvent: Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Dissolve the substrate in anhydrous DCM and cool to -78°C.
-
Add BBr3 (3.0 equiv) dropwise.[1] Caution: Exothermic.
-
Allow to warm to 0°C and stir for 2 hours.
-
Quench with MeOH (slowly) to destroy excess boron reagent.[1]
-
Partition between water and DCM.[1] The product (phenol) may be in the aqueous phase if pH is high; adjust pH to ~6-7 and extract.
Application Workflows & Logic
Workflow 1: Scaffold Hopping in Lead Optimization
When a lead compound containing a 4-phenylcyclohexane shows poor solubility or high metabolic clearance, the 4-phenyl-THP intermediate is introduced.
Figure 1: Decision logic for replacing a carbocyclic core with the tetrahydropyran scaffold to improve physicochemical properties.
Workflow 2: Divergent Synthesis from the Nitrile Intermediate
The 4-cyano-4-phenyl intermediate allows for rapid library generation.
Figure 2: Synthetic divergence from the nitrile precursor allows access to acids, amines, and the simple arylated scaffold.
Case Studies & Pharmaceutical Relevance
1. MrgprX2 Antagonists (Inflammatory Diseases): Recent patent literature (WO2025042730A1) highlights the use of 4-(4-methoxyphenyl)tetrahydro-2H-pyran derivatives.[1] In this context, the pyran ring serves as a spacer that orients the aromatic ring into a hydrophobic pocket while the ether oxygen potentially interacts with polar residues in the receptor channel, enhancing potency compared to the carbocyclic analog.[1]
2. EP300/CREBBP Inhibitors (Oncology): In the development of histone acetyltransferase inhibitors, the 4-phenyl-THP moiety is used to fill the acetyl-lysine binding pocket. The methoxy group is often demethylated to form a phenol, which mimics the hydrogen-bonding capability of the native tyrosine or backbone amides within the active site.
Safety & Handling (MSDS Highlights)
-
Hazards: The intermediate is generally stable but should be treated as an irritant.[1]
-
Precursors: Bis(2-chloroethyl) ether is highly toxic (Category 1) and a potential carcinogen.[1] It must be handled in a fume hood with double-gloving (Nitrile/Laminate).
-
Waste: Cyanide waste from the synthesis (Protocol A) requires specific oxidative treatment (bleach quench) before disposal.[1]
References
-
LookChem. (n.d.).[1] Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Retrieved March 8, 2026, from [Link][1]
-
Google Patents. (2025).[1][8] WO2025042730A1 - Bicyclic heterocycles as MrgprX2 antagonists.[8] Retrieved March 8, 2026, from [1]
-
Brown, N. (2014).[1][10] Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Wiley-VCH.[10] Retrieved March 8, 2026, from [Link][1]
-
Google Patents. (2018).[1] WO2018235966A1 - EP300/CREBBP inhibitor. Retrieved March 8, 2026, from [1]
Sources
- 1. WO2018235966A1 - Ep300/crebbp inhibitor - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. Cas 111-44-4,2,2'-Dichlorodiethyl ether | lookchem [lookchem.com]
- 4. 1-[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHANAMINE | 440087-51-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ethyl 4-[(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoate - CAS号 885561-38-6 - 摩熵化学 [molaid.com]
- 7. Page loading... [guidechem.com]
- 8. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]
- 9. (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine [cymitquimica.com]
- 10. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
Functionalization of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran ring
Application Note: Strategic Construction and Multi-Vector Functionalization of the 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Scaffold
Introduction & Mechanistic Rationale
The 4-aryl-tetrahydro-2H-pyran (THP) ring system is a highly privileged pharmacophore in modern medicinal chemistry. It is prominently featured in diverse therapeutic agents, ranging from dipeptidyl peptidase-4 (DPP-4) inhibitors for 1[1] to emerging 2 targeting inflammatory diseases[2].
The specific incorporation of a 4-methoxyphenyl group provides distinct physicochemical and synthetic advantages:
-
Electronic Modulation: The electron-donating methoxy group stabilizes transient carbocationic intermediates during late-stage functionalizations and serves as a latent handle for demethylation to a phenol if hydrogen-bond donation is required for target binding.
-
Conformational Rigidity: The THP ring restricts the spatial orientation of the aryl and amine substituents, locking them in a bioactive pseudo-equatorial/axial conformation that minimizes entropic penalties upon receptor binding.
-
Metabolic Stability: Compared to piperidine analogs, the oxygen heteroatom in the THP ring avoids CYP450-mediated N-dealkylation, significantly improving the pharmacokinetic profile of the resulting drug candidates.
Synthetic Strategy & Workflow
The foundational step involves the de novo construction of the tetrahydropyran ring via a double alkylation of3[3]. Using sodium hydride (NaH) as a strong base, the benzylic carbon is deprotonated to form a resonance-stabilized carbanion, which undergoes sequential nucleophilic substitutions (S_N2) with4[4] to close the 6-membered ring. This yields the core scaffold,.
Following reduction to the primary amine,, the molecule is primed for1[1].
Fig 1: Synthetic workflow for the construction and C-H functionalization of the 4-aryl-THP scaffold.
Experimental Methodologies
Protocol A: Synthesis of the Core THP Scaffold (Double Alkylation)
Objective: Construct the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile ring.
-
Preparation: In an oven-dried, argon-purged flask, suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (0.5 M) and cool to 0 °C.
-
Deprotonation: Add a solution of 4-methoxyphenylacetonitrile (1.0 eq) in DMF dropwise over 30 minutes. Stir for an additional 30 minutes at 0–20 °C until H₂ evolution ceases.
-
Cyclization: Add bis(2-chloroethyl) ether (1.2 eq) dropwise. Causality: The slow addition ensures a high local concentration of the mono-alkylated intermediate, kinetically favoring the intramolecular ring closure (forming the THP ring) over intermolecular oligomerization.
-
Quench & Isolate: Stir for 2.5 hours at room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
-
Self-Validation: Successful cyclization is confirmed by TLC (disappearance of the highly UV-active starting material) and the absence of the benzylic CH₂ singlet (~3.7 ppm) in crude ¹H-NMR, replaced by complex multiplets of the THP ring at 3.8–4.1 ppm.
Protocol B: Nitrile Reduction to Primary Amine
Objective: Generate (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.
-
Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Add the nitrile from Protocol A (1.0 eq) dissolved in THF dropwise.
-
Reflux: Heat the mixture to reflux for 4 hours. The strong hydride donor fully reduces the nitrile to the primary amine.
-
Fieser Quench: Cool to 0 °C. Quench sequentially with
mL H₂O, mL 15% NaOH, and mL H₂O (where is the mass of LiAlH₄ in grams). Causality & Self-Validation: The Fieser quench is a self-validating step; the formation of a crisp, white, granular aluminum salt precipitate visually confirms the successful destruction of active hydride and prevents emulsion formation during extraction. -
Filtration & Extraction: Filter through Celite. Further validation is achieved via acid-base extraction; only the successfully reduced basic amine will partition into the aqueous acidic layer, leaving unreacted nitrile in the organic phase. Basify the aqueous layer and extract with DCM to yield the pure amine.
Protocol C: Pd(II)-Catalyzed γ-C(sp³)–H Arylation
Objective: Late-stage functionalization of the THP ring.
-
Catalyst Assembly: In a sealed tube, combine the amine from Protocol B (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), 2-hydroxybenzaldehyde (transient directing group, 20 mol%), and AgOAc (2.0 eq) in hexafluoroisopropanol (HFIP).
-
Reaction: Heat at 110 °C for 24 hours. Causality: The transient imine directs the Pd(II) center to the γ-position of the THP ring, facilitating stereospecific C-H activation. HFIP is chosen as the solvent due to its strong hydrogen-bonding capabilities and high ionizing power, which stabilizes the transition states during C-H cleavage.
-
Purification: Dilute with EtOAc, filter through a short pad of silica to remove silver and palladium salts, and purify by preparative HPLC.
-
Self-Validation: The reaction's success is validated by ESI-MS showing the expected[M+H]⁺ mass shift corresponding to the aryl addition, and a distinct downfield shift of the γ-proton in the ¹H-NMR spectrum.
Quantitative Data & Validation Parameters
| Reaction Step | Target Compound | Reagents & Catalyst | Typical Yield | Key Analytical Validation (NMR/MS) |
| Double Alkylation | 4-(4-Methoxyphenyl)THP-4-carbonitrile | NaH, Bis(2-chloroethyl) ether | 85-95% | Disappearance of benzylic CH₂ (δ ~3.7 ppm); Appearance of THP multiplets (δ 3.8-4.1 ppm) |
| Nitrile Reduction | (4-(4-Methoxyphenyl)THP-4-yl)methanamine | LiAlH₄, THF | 75-85% | ESI-MS [M+H]⁺ at m/z 222.1; Appearance of primary amine NH₂ stretch (IR ~3300 cm⁻¹) |
| γ-C(sp³)–H Arylation | γ-Aryl Aminotetrahydropyran | Pd(OAc)₂, AgOAc, Aryl Iodide | 50-65% | Downfield shift of γ-proton; ESI-MS mass shift corresponding to aryl addition |
References
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC (NIH). 1
-
WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists. Google Patents. 2
-
Cas 111-44-4, 2,2'-Dichlorodiethyl ether. LookChem. 4
-
Cas 104-47-2, 4-Methoxybenzyl cyanide. LookChem. 3
-
(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Sigma-Aldrich.
-
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Sigma-Aldrich.
Sources
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
High-Yield Synthesis and Characterization of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran: A Step-by-Step Protocol
Introduction & Strategic Rationale
The 4-aryltetrahydropyran scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a core structural motif in the development of neuroactive agents and MRGPRX2 receptor antagonists[1][2].
While one-pot, multicomponent Prins-Friedel-Crafts cyclizations have been developed to construct 4-aryltetrahydropyrans de novo from epoxides or homoallylic alcohols[3][4], these methodologies often yield 2,4-disubstituted derivatives or complex diastereomeric mixtures. To achieve absolute regiocontrol and synthesize the specifically unsubstituted 2,6-position of 4-(4-methoxyphenyl)tetrahydro-2H-pyran , a stepwise, modular approach is preferred.
This protocol details a highly reliable, three-step synthetic sequence[5][6]:
-
Nucleophilic Addition: Grignard addition of 4-methoxyphenylmagnesium bromide to tetrahydro-4H-pyran-4-one.
-
Acid-Catalyzed Dehydration: An E1 elimination driven by a Dean-Stark apparatus to form the intermediate alkene[7].
-
Heterogeneous Catalytic Hydrogenation: Chemoselective reduction of the non-aromatic double bond using Palladium on Carbon (Pd/C).
Experimental Workflow
Figure 1: Three-step synthetic workflow for 4-(4-methoxyphenyl)tetrahydro-2H-pyran.
Quantitative Data & Stoichiometry
The following table summarizes the quantitative requirements for a standard 100 mmol scale synthesis. This scale ensures sufficient material for intermediate characterization while maintaining safe exotherm control during the Grignard addition.
| Reagent / Compound | MW ( g/mol ) | Equivalents | Amount | Role |
| Step 1: Grignard Addition | ||||
| Tetrahydro-4H-pyran-4-one | 100.12 | 1.00 | 10.0 g (100 mmol) | Electrophile |
| 4-Methoxyphenylmagnesium bromide | 211.36 | 1.20 | 240 mL (0.5 M in THF) | Nucleophile |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Solvent |
| Step 2: Dehydration | ||||
| Intermediate 1 (Crude) | 208.26 | 1.00 | ~20.8 g (100 mmol) | Substrate |
| p-Toluenesulfonic acid (p-TsOH·H₂O) | 190.22 | 0.10 | 1.90 g (10 mmol) | Acid Catalyst |
| Toluene | 92.14 | - | 150 mL | Azeotropic Solvent |
| Step 3: Hydrogenation | ||||
| Intermediate 2 (Crude) | 190.24 | 1.00 | ~19.0 g (100 mmol) | Substrate |
| 10% Palladium on Carbon (Pd/C) | - | 10 wt% | 1.90 g | Catalyst |
| Hydrogen Gas (H₂) | 2.02 | Excess | 1 atm (Balloon) | Reductant |
| Methanol (MeOH) | 32.04 | - | 150 mL | Solvent |
Step-by-Step Laboratory Protocols
Step 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol
Causality Check: Tetrahydrofuran (THF) is strictly required as the solvent because its oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from shifting toward insoluble organomagnesium species[5].
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.
-
Reagent Loading: Add 240 mL of 4-methoxyphenylmagnesium bromide (0.5 M in THF) via cannula transfer. Cool the flask to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve 10.0 g of tetrahydro-4H-pyran-4-one in 50 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the Grignard reagent over 30 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Workup (Self-Validating Step): Quench the reaction carefully at 0 °C by adding 50 mL of saturated aqueous NH₄Cl.
-
Insight: NH₄Cl is chosen over stronger acids (like HCl) because it safely hydrolyzes the magnesium alkoxide without prematurely triggering the dehydration of the resulting tertiary alcohol.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.
Step 2: Synthesis of 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran
Causality Check: The dehydration of the tertiary alcohol proceeds via an E1 mechanism. The intermediate carbocation is highly stabilized by both the adjacent pyran oxygen (via inductive effects) and the electron-donating p-methoxy group on the aromatic ring.
-
Setup: Transfer the crude Intermediate 1 to a 500 mL round-bottom flask. Add 150 mL of Toluene and 1.90 g of p-TsOH·H₂O.
-
Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
-
Insight: The Dean-Stark apparatus physically removes water from the reaction mixture as a toluene-water azeotrope. According to Le Chatelier's principle, this continuously drives the equilibrium forward, ensuring complete conversion to the alkene[7].
-
-
Monitoring: Reflux for 4 hours or until water ceases to collect in the trap (~1.8 mL expected).
-
Workup: Cool the reaction to RT. Wash the toluene solution with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the p-TsOH, followed by brine (50 mL).
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 2 as a viscous oil.
Step 3: Catalytic Hydrogenation to Final Product
Causality Check: Heterogeneous Pd/C is highly chemoselective. Under standard atmospheric pressure (1 atm H₂), it will rapidly reduce the strained 3,6-dihydro-2H-pyran double bond without reducing the stable aromatic ring of the p-methoxyphenyl group.
-
Setup: Dissolve crude Intermediate 2 in 150 mL of Methanol in a 500 mL round-bottom flask.
-
Catalyst Addition: Carefully add 1.90 g of 10% Pd/C.
-
Safety Warning: Pd/C is highly pyrophoric when dry and in the presence of solvent vapors. Always add the catalyst to the solvent under an inert atmosphere, never the reverse.
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times). Finally, evacuate and backfill with Hydrogen gas from a balloon.
-
Reaction: Stir vigorously at RT for 6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) or GC-MS to confirm the disappearance of the alkene mass.
-
Filtration: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL).
-
Final Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 4-(4-methoxyphenyl)tetrahydro-2H-pyran.
Analytical Characterization
To ensure the trustworthiness of the protocol, the final product must be validated against the following expected analytical benchmarks:
| Analytical Method | Expected Data Signatures for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran |
| Physical State | White crystalline solid or colorless viscous oil (depending on ambient temp). |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (d, J = 8.6 Hz, 2H, Ar-H), δ 6.86 (d, J = 8.6 Hz, 2H, Ar-H), δ 4.08 (dd, J = 11.2, 4.0 Hz, 2H, equatorial O-CH₂), δ 3.80 (s, 3H, -OCH₃), δ 3.52 (td, J = 11.2, 2.8 Hz, 2H, axial O-CH₂), δ 2.75 (tt, J = 11.8, 4.0 Hz, 1H, benzylic CH), δ 1.80-1.65 (m, 4H, pyran CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.2 (Ar-C-O), 138.1 (Ar-C), 127.6 (Ar-CH), 114.0 (Ar-CH), 68.8 (O-CH₂), 55.4 (-OCH₃), 41.2 (CH), 34.5 (CH₂). |
| HRMS (ESI) | Calculated for C₁₂H₁₆O₂ [M+H]⁺: 193.1229; Found: ~193.1230. |
References
1.[1] Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists". Available at: 2.[2] Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists". Available at: 3.[3] Thieme Connect. "Stereoselective, One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyrans from Epoxides via Prins Cyclization Reaction". Available at: 4.[4] Thieme Connect. "Montmorillonite K10 Clay Catalyzed Synthesis of 4-Aryltetrahydropyrans: A One-Pot, Multicomponent, Environmentally Friendly Prins-Friedel-Crafts-Type Reaction". Available at: 5.[7] ACS Publications. "Syntheses from 4-chlorotetrahydropyran". Available at: 6.[5] Semantic Scholar. "Supporting Information - General procedure GRIGNARD synthesis". Available at: 7.[6] DOI.org. "S-1 Supporting Information A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Ele". Available at:
Sources
- 1. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]
- 2. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Handling and storage protocols for 4-(4-methoxyphenyl)tetrahydro-2H-pyran
Application Note: Advanced Handling, Storage, and Quality Control Protocols for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Derivatives
Introduction & Scaffold Significance
The 4-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold is a highly versatile and privileged building block in modern medicinal chemistry. Featuring a rigid tetrahydropyran (THP) ring coupled with an electron-rich anisole moiety, this structural motif is frequently utilized to enhance the metabolic stability and fine-tune the lipophilicity of active pharmaceutical ingredients (APIs). Because the base scaffold is typically functionalized at the C4 position of the THP ring—most commonly yielding carbonitrile, methanamine, and carboxylic acid derivatives—standardizing handling and storage protocols is critical to preventing degradation and ensuring reproducible synthetic yields.
Physicochemical Profiling
Understanding the physical state and inherent vulnerabilities of these derivatives dictates their handling requirements. Table 1 summarizes the core quantitative data for the primary functionalized analogs.
Table 1: Physicochemical Properties of Key 4-(4-Methoxyphenyl)THP Derivatives
| Derivative | CAS Number | Molecular Weight | Physical State | Primary Vulnerability | Recommended Storage |
| Carbonitrile | 3648-78-0 | 217.27 g/mol | Solid | Hygroscopicity | 2–8°C, Desiccated |
| Methanamine | 440087-51-4 | 221.30 g/mol | Solid/Oil | CO₂ Absorption | -20°C, Argon Atmosphere |
| Carboxylic Acid | 3648-58-6 | 236.27 g/mol | Solid | Moisture | 2–8°C, Sealed |
Mechanistic Rationale for Handling Protocols
To maintain scientific integrity, researchers must not merely follow steps, but understand the chemical causality behind them. The derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran exhibit specific degradation pathways when exposed to ambient laboratory conditions:
-
Atmospheric CO₂ and Moisture Sensitivity: The methanamine derivative (CAS 440087-51-4) is a primary aliphatic amine. When exposed to ambient air, it rapidly undergoes nucleophilic attack on atmospheric carbon dioxide, facilitated by moisture, to form insoluble carbamate salts. This alters the effective molecular weight and ruins stoichiometric precision in downstream amide-coupling reactions.
-
Photo-oxidation of the Anisole Ring: The electron-donating methoxy group activates the phenyl ring. Prolonged exposure to ambient UV light can initiate radical-mediated photo-oxidation, leading to discoloration (yellowing) and the formation of complex polymeric impurities.
-
Hygroscopicity: The carbonitrile (CAS 3648-78-0) and carboxylic acid (CAS 3648-58-6) derivatives are prone to absorbing atmospheric water. If weighed without desiccation, the absorbed water mass introduces significant errors in equivalent calculations and can quench moisture-sensitive reagents (e.g., Grignard reagents) during subsequent synthetic steps.
Figure 1: Mechanistic degradation pathways and targeted mitigation strategies.
Standard Operating Protocols (SOPs)
SOP 1: Controlled Aliquoting Under Inert Atmosphere To establish a self-validating system where degradation is physically impossible, all handling of the methanamine and carbonitrile derivatives must occur under inert conditions.
-
Thermal Equilibration: Remove the primary storage vial from the -20°C freezer. Critical: Do not open the vial immediately. Allow it to sit in a desiccator for 30–45 minutes to reach ambient temperature. Opening a cold vial causes instant condensation of atmospheric moisture onto the compound.
-
Inert Transfer: Transfer the equilibrated vial into a glovebox purged with high-purity Argon. (N₂ is acceptable, but Argon is denser and provides a superior protective blanket for the amine).
-
Weighing: Use an anti-static, grounded spatula to weigh the required mass into a pre-dried, tared reaction flask.
-
Repackaging: Before sealing the master vial, flush the headspace with Argon for 10 seconds. Seal with a fresh PTFE-lined silicone septum and a secure screw-cap.
SOP 2: Reconstitution and Quality Control (QC) When preparing stock solutions for biological assays or continuous flow synthesis:
-
Solvent Selection: Dissolve the compound in anhydrous, degassed solvents (e.g., anhydrous DMSO, DMF, or DCM). Avoid protic solvents (like methanol) for the amine derivative unless it is immediately subjected to reductive amination.
-
Concentration: Prepare solutions at standard molarities (e.g., 0.1 M or 0.5 M) to minimize the need for repeated freeze-thaw cycles.
-
QC Validation: Perform a rapid ¹H-NMR (in DMSO-d6) or LC-MS analysis. For the amine, verify the absence of a broad carbamate peak downfield. For the carbonitrile, ensure the integration of the methoxy protons (singlet, ~3.7 ppm) perfectly matches the THP ring protons, confirming no ring-opening has occurred.
Figure 2: Step-by-step workflow for the inert handling and validation of THP derivatives.
Storage Systems and Inventory Management
A robust storage system utilizes a three-tier containment strategy to ensure long-term stability:
-
Primary Containment: Amber glass vials (to block UV photons) equipped with PTFE-lined septa. PTFE ensures chemical inertness, while the silicone backing provides a self-healing seal after needle punctures.
-
Secondary Containment: Place primary vials inside vacuum-sealed Mylar pouches containing indicating Drierite (calcium sulfate) packets. This provides a visual confirmation of the micro-environment's humidity.
-
Tertiary Containment: Store the pouches in a dedicated, temperature-mapped -20°C freezer. Avoid frost-free freezers, as their automated thermal cycling can cause partial thawing and structural stress on the compounds over time.
References
-
LookChem. "4-Methoxybenzyl cyanide - Synthesis Precursor Properties". LookChem. Available at: [Link]
Technical Support Center: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran
Case ID: THP-ARYL-004 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Grignard Addition and Ionic Hydrogenation Sequences
Executive Summary & Chemical Strategy
The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran is a classic example of constructing a pharmacophore common in SGLT2 inhibitors and other bioactive scaffolds. While a Prins cyclization is possible, the industry-standard route for high-yield scale-up involves a two-step sequence:
-
Nucleophilic Addition: Grignard addition of 4-methoxyphenylmagnesium bromide to tetrahydro-4H-pyran-4-one.
-
Reductive Deoxygenation: Removal of the tertiary hydroxyl group via Ionic Hydrogenation .
Why this route? Direct hydrogenation of tertiary benzylic alcohols (using H2/Pd) is often sluggish due to steric hindrance. Ionic hydrogenation (Silane + Acid) is the superior choice here. It proceeds via a stable tertiary benzylic carbocation, which is intercepted by a hydride donor (Et3SiH), preventing the formation of stubborn alkene byproducts.
Phase I: The Grignard Addition
Objective: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
Standard Operating Procedure (SOP)
-
Reagents: 4-Bromoanisole (1.0 eq), Mg turnings (1.1 eq), Tetrahydro-4H-pyran-4-one (1.0 eq).
-
Solvent: Anhydrous THF (stabilized).
-
Temperature: Initiation at RT
Addition at 0°C Quench at 0°C.
Critical Process Parameters (CPPs)
-
The "Kick-Start": Use a crystal of iodine or 1,2-dibromoethane to activate the Mg. If the Grignard doesn't initiate, you risk an accumulation of halide followed by a runaway exotherm (thermal runaway).
-
Temperature Control: The addition of the ketone to the Grignard reagent must be performed at 0°C . Higher temperatures promote enolization of the ketone (acting as a base rather than a nucleophile), which regenerates the starting material upon workup and lowers yield.
Troubleshooting Guide: Grignard Phase
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Enolization: The Grignard reagent acted as a base, deprotonating the ketone alpha-position. | Cool Down: Conduct the addition at -10°C to 0°C. Additive: Add CeCl3 (anhydrous) to suppress basicity (Imamoto conditions), though rarely needed for this specific ketone if temp is controlled. |
| No Reaction Initiation | Passivation: Mg surface is coated with oxide. | Mechanical Activation: Dry stir Mg turnings vigorously before solvent addition. Chemical Activation: Add 5 mol% DIBAL-H or use Rieke Magnesium for difficult cases. |
| Wurtz Coupling | Concentration: High local concentration of halide. | Dilution: Ensure the halide is diluted (approx 1M) and added slowly. High concentration promotes homocoupling (4,4'-dimethoxybiphenyl formation). |
| Solid Precipitate | Mg-Alkoxide Aggregation: The product alkoxide is insoluble in THF. | Solvent Switch: This is normal. Do not filter. The solid is your intermediate. It will dissolve upon acidic quench (NH4Cl). |
Phase II: Ionic Hydrogenation (The Yield Maker)
Objective: Deoxygenation of the tertiary alcohol to the target ether.
Mechanism & Logic
This step relies on the stability of the benzylic carbocation .
-
Protonation: TFA protonates the -OH group.
-
Ionization: Water leaves, generating a tertiary carbocation stabilized by the para-methoxy group (resonance donation).
-
Hydride Transfer: Triethylsilane (Et3SiH) delivers a hydride (H-) to the cation.
Why Et3SiH/TFA? Unlike catalytic hydrogenation (H2/Pd), this method is homogeneous and not sensitive to catalyst poisoning. It avoids the formation of the 3,6-dihydro-2H-pyran alkene intermediate, which can be difficult to reduce later.
Protocol: Ionic Hydrogenation[1][2]
-
Dissolve the crude alcohol (from Phase I) in DCM (0.2 M).
-
Add Triethylsilane (Et3SiH) (2.5 eq). Note: Excess is crucial to outcompete dimerization.
-
Cool to 0°C .
-
Add Trifluoroacetic Acid (TFA) (5.0 eq) dropwise.
-
Warm to RT and stir for 2-4 hours.
Troubleshooting Guide: Reduction Phase
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Wet Solvents: Water competes with the silane as a nucleophile, regenerating the alcohol. | Drying: Ensure DCM is dry. Add molecular sieves if necessary. Force Conditions: Increase TFA concentration or switch to BF3·OEt2 (Lewis Acid) for a stronger push. |
| Dimerization | Carbocation Lifetime: The carbocation reacted with the alkene intermediate instead of the silane. | Stoichiometry: Increase Et3SiH to 3.0-4.0 eq. Dilution: Run the reaction more dilute (0.1 M) to reduce intermolecular collisions. |
| Demethylation | Acid Strength: Strong Lewis acids (like BBr3 or AlCl3) will cleave the methyl ether on the anisole ring. | Avoid: Stick to Brønsted acids (TFA) or mild Lewis acids (BF3·OEt2). Do not use BBr3. |
| Alkene Formation | Hydride Starvation: Not enough silane present to intercept the cation/alkene equilibrium. | Re-dose: Add more Et3SiH before adding more acid. The alkene is an intermediate; it needs hydride to become the product. |
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway.
Caption: Synthetic workflow decision tree highlighting the critical path (Grignard
Comparative Data: Reduction Methods
| Parameter | Method A: Ionic Hydrogenation (Recommended) | Method B: Elimination + H2/Pd |
| Reagents | Et3SiH / TFA | 1. pTsOH (Reflux) 2. H2 / Pd-C |
| Step Count | 1 (from alcohol) | 2 (Isolation of alkene required) |
| Yield (Typical) | 85 - 92% | 65 - 75% (cumulative) |
| Selectivity | High (Chemo-selective) | Low (Reduces other olefins/benzyls) |
| Throughput | High (2-4 hours) | Low (12-24 hours) |
| Safety | Corrosive (TFA) | Flammable (H2 gas, Pyrophoric Pd) |
References
-
Ionic Hydrogenation Mechanism: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link
-
Grignard Addition to 4-Pyranone: BenchChem Protocols. Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one (Analogous chemistry). Link
-
Silane Reduction of Benzylic Alcohols: Gribble, G. W. (1998). Reactions of Organosilanes in Organic Synthesis. Chemical Society Reviews. Link
-
SGLT2 Inhibitor Synthesis (Relevant Scaffold): Handlon, A. L. (2005). Process for the preparation of C-aryl glucosides. World Intellectual Property Organization, WO2005012326. Link
Troubleshooting cyclization failures in tetrahydropyran formation
The following guide is structured as a high-level technical support hub for medicinal chemists and process scientists. It prioritizes mechanistic causality and actionable protocols over generic advice.
Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Troubleshooting Tetrahydropyran (THP) Formation Failures
Welcome to the THP Synthesis Support Center. This guide addresses the three most common failure modes in tetrahydropyran formation: Regioselectivity collapse (5-exo vs. 6-endo competition), Stereochemical leakage (2,6-cis/trans selectivity), and Elimination side-reactions .
Part 1: Diagnostic Workflow
Before altering reagents, identify the mechanistic failure point using the logic flow below.
Figure 1: Decision tree for diagnosing THP formation failures based on crude reaction analysis.
Part 2: Critical Failure Modes & Solutions
Issue 1: The "Baldwin Barrier" (5-exo-tet vs. 6-endo-tet)
Symptom: You intend to form a THP (6-membered) via epoxide opening or intramolecular etherification, but you isolate the THF (5-membered) derivative.
The Mechanism: According to Baldwin’s rules, 5-exo-tet cyclizations are kinetically favored over 6-endo-tet cyclizations due to better orbital overlap in the transition state [1]. In epoxide openings, the nucleophile attacks the carbon that allows the leaving group oxygen to depart "outside" the newly forming ring (exo). To get a 6-endo product, the nucleophile must attack the "internal" carbon, which is often sterically shielded and electronically disfavored.
The Solution: The "Inside-Out" or Vinyl-Directing Strategy To force a 6-endo cyclization, you must alter the substrate geometry or electronic bias.
-
Vinyl-Epoxides: Placing a vinyl group adjacent to the epoxide allows the reaction to proceed via a pseudo-allylic cation or a radical pathway, often favoring the 6-endo mode due to orbital alignment (Nakanishi Hypothesis context) [2].
-
Lewis Acid "Anchoring": Use bidentate Lewis acids that coordinate to both the epoxide oxygen and a directing group on the chain, forcing the conformation required for 6-endo attack.
Issue 2: Stereochemical Leakage (2,6-cis vs. 2,6-trans)
Symptom: You require the 2,6-cis THP (common in polyether antibiotics), but obtain a mixture or the 2,6-trans isomer.
The Mechanism: Stereoselectivity in THP formation (particularly Prins cyclizations) is dictated by the Oxocarbenium Ion Intermediate .[1]
-
Thermodynamic Product: The 2,6-cis isomer is generally the thermodynamic product because it allows both substituents to adopt an equatorial position in the chair conformation [3].
-
Kinetic Product: At low temperatures (e.g., -78°C) with strong Lewis acids, the reaction may be under kinetic control, where the nucleophile attacks the oxocarbenium ion axially (or equatorially depending on the specific transition state model like the "Inside Attack"), potentially locking in the trans isomer before it can equilibrate.
The Solution: Thermodynamic Equilibration If you need the cis isomer and are getting trans:
-
Increase Temperature: Move from -78°C to 0°C or RT.
-
Acid Choice: Switch to a protic acid (TFA) or a Lewis acid capable of reversible coordination (e.g.,
). This allows the ring to open and close (oxonia-Cope or reversible etherification), settling into the lower-energy all-equatorial cis state.
Data: Lewis Acid Impact on Stereoselectivity (Prins Cyclization)
| Lewis Acid | Conditions | Major Isomer | Mechanism Type |
| TMSOTf | -78°C, DCM | 2,6-cis (High de) | Kinetic/Early TS [4] |
| -78°C, DCM | 2,6-cis | Chelation Control | |
| 0°C, DCM | Mixed/Cis | Thermodynamic Equilibration | |
| -78°C, DCM | 2,6-trans | Specific substrates (via chloro-intermediate) |
Part 3: Visualizing the Pathway (Prins Cyclization)
The Prins cyclization is the most robust method for constructing 2,6-disubstituted THPs. Understanding the transition state is vital for troubleshooting.
Figure 2: The Prins Cyclization Pathway.[2] Note that the 'Cation' intermediate is the branch point for elimination side reactions.
Part 4: Validated Experimental Protocols
Protocol A: High-Fidelity Prins Cyclization (Target: 2,6-cis THP)
Use this for de novo construction of the THP ring from aldehydes and homoallylic alcohols.
Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.05 equiv)
-
Solvent: Anhydrous DCM (0.1 M)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the aldehyde and homoallylic alcohol in anhydrous DCM.
-
Cooling: Cool the mixture to -78°C (Dry ice/acetone bath). Crucial: High stereoselectivity often requires this low temperature to establish the chair-like transition state [4].
-
Acid Addition: Add TMSOTf dropwise over 5 minutes. The solution may turn slightly yellow.
-
Monitoring: Stir at -78°C for 1 hour. TLC should show consumption of the alcohol.
-
Troubleshooting: If reaction is sluggish, warm to -40°C, but be aware stereocontrol may erode.
-
-
Quench: Quench at low temperature with saturated aqueous
. -
Workup: Warm to RT, extract with DCM, dry over
. -
Purification: Flash chromatography. The 2,6-cis isomer is usually less polar than the trans isomer.
Protocol B: 6-Endo-Tet Epoxide Opening (Target: THP from Epoxide)
Use this when cyclizing an existing linear chain containing an epoxide and a hydroxy group.
Reagents:
-
Epoxy-alcohol substrate[2]
-
CSA (Camphorsulfonic acid) (0.1 - 0.3 equiv)
-
Solvent: Anhydrous MeOH or DCM (Dilution is key: 0.01 M to favor intramolecular reaction)
Step-by-Step:
-
Dissolution: Dissolve the epoxy-alcohol in highly dilute solvent (0.01 M). High dilution prevents intermolecular polymerization.
-
Catalyst: Add CSA.
-
Temperature: Stir at 0°C to RT .
-
Troubleshooting the "5-exo" leak:
-
If you observe THF formation (5-exo), add a Lewis acid that chelates. For example, switch CSA for
or use a specific directing group strategy (e.g., converting the epoxide to a vinyl epoxide first). -
Alternative: If the epoxide is terminal, 5-exo is heavily favored. Consider using a Co(nmp) catalyst for radical cyclization if the ionic pathway fails [5].
-
Part 5: FAQ - Quick Troubleshooting
Q: My Prins reaction yields a dihydropyran (alkene) instead of the THP. A: This is an elimination side reaction. It occurs when there is no strong nucleophile to trap the carbocation intermediate (see Figure 2).
-
Fix: Ensure your reaction has a trapping agent (e.g., halide from the Lewis acid like
or ) or add a nucleophile. If using TMSOTf, the "trap" is often the silyl ether hydrolysis or an added nucleophile in a second step.
Q: I am getting low yields due to polymerization. A: The aldehyde or enol ether is polymerizing.
-
Fix: Lower the concentration (0.05 M). Add the Lewis acid slower. Ensure the temperature is strictly controlled at -78°C.
Q: Can I convert a 2,6-trans THP to a 2,6-cis THP?
A: Yes, if the mechanism allows ring opening. Treat the pure trans isomer with excess Lewis acid (e.g.,
References
-
Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun.[3]1976 , 734–736.[3] Link
-
Vilotijevic, I.; Jamison, T. F. Epoxide-Opening Cascades in the Synthesis of Polyether Natural Products. Science2007 , 317, 1189–1192.[3] Link
-
Crosby, S. R.; Harding, J. R.; King, C. D.; Parker, G. D.; Willis, C. L. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans. Org.[1][4] Lett.2002 , 4, 3407–3410. Link
-
Jasti, R.; Anderson, C. D.; Rychnovsky, S. D. Prins Cyclizations in the Synthesis of 4-Hydroxytetrahydropyrans. J. Am. Chem. Soc.[3]2005 , 127, 9939–9945. Link
-
Deng, J.; Wang, X.-N.; Hsung, R. P. 6-endo-trig Radical Cyclizations.[5] Org.[1][4] Lett.2007 , 9, 4825–4828. Link
Sources
Optimizing catalyst load for 4-(4-methoxyphenyl)tetrahydro-2H-pyran reduction
Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist specializing in heterogeneous catalysis.
Below is a technical guide designed to assist you in optimizing the catalyst load for the hydrogenation of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran to its saturated counterpart, 4-(4-methoxyphenyl)tetrahydro-2H-pyran .
This reaction presents a classic chemoselectivity challenge: reducing a sterically hindered trisubstituted alkene without reducing the electron-rich anisole (methoxyphenyl) ring or cleaving the ether bond.
Part 1: The Optimization Matrix
Before altering your catalyst load, verify your baseline.[1] The table below summarizes the critical parameters and their impact on this specific transformation.
| Parameter | Standard Range | Impact on 4-(4-methoxyphenyl)pyran System |
| Catalyst | 5% or 10% Pd/C | Pd is preferred over Pt or Rh to avoid aromatic ring saturation. 10% Pd/C (dry basis) is standard for hindered alkenes.[1] |
| Loading (wt%) | 1% – 10% | < 2%: Risk of stalling due to steric hindrance of the trisubstituted alkene.> 10%: Diminishing returns; increased risk of ring reduction; high cost. |
| Pressure | 1 – 5 bar (15-75 psi) | Low (1 bar): High selectivity, but slow kinetics.High (>10 bar): High risk of reducing the anisole ring to a methoxy-cyclohexyl moiety.[1] |
| Solvent | EtOH, MeOH, THF | Protic solvents (EtOH) often accelerate Pd-catalyzed hydrogenation.[1] Avoid acidic solvents to prevent ether cleavage. |
| Temperature | 20°C – 40°C | Keep near RT . Heating (>50°C) significantly increases the rate of side reactions (aromatic reduction).[1] |
Part 2: The "Load-Sweep" Optimization Protocol
Do not guess the catalyst load. Use this self-validating protocol to determine the Substrate-to-Catalyst (S/C) ratio .
Objective: Determine the Minimum Effective Loading (MEL) that achieves >98% conversion in <4 hours without over-reduction.
Experimental Workflow
-
Preparation: Prepare a stock solution of your dehydropyran precursor (0.5 M in Ethanol).
-
Screening: Set up 4 parallel reactions (vials or chemically resistant well-plates) with the following catalyst loads (wt% relative to substrate):
-
Vial A: 1.0 wt%[1]
-
Vial B: 2.5 wt%
-
Vial C: 5.0 wt%
-
Vial D: 10.0 wt%
-
-
Conditions: Pressurize all to 3 bar (45 psi) H₂ at 25°C. Stir vigorously (>800 RPM) to eliminate mass transfer limitations.
-
Sampling: Take aliquots at T=30 min, 1h, 2h, and 4h.
-
Analysis: Analyze via HPLC or GC-MS. Look for:
Decision Logic
-
If Vial A (1%) stalls at 70% conversion: The load is insufficient for the trisubstituted alkene.[1]
-
If Vial D (10%) shows >2% Impurity A: The load is too high; the catalyst is beginning to attack the aromatic ring.
-
Optimal Point: Select the lowest loading that achieves >98% conversion within 4 hours with <0.5% Impurity A.
Part 3: Mechanistic Visualization
The diagram below illustrates the kinetic competition between the desired alkene reduction and the undesired aromatic reduction. Understanding this pathway helps explain why "more catalyst" is not always better.
Caption: Kinetic pathway showing the competition between desired alkene reduction (k1) and undesired aromatic over-reduction (k2). Optimization aims to maximize k1/k2.
Part 4: Troubleshooting & FAQs
Q1: The reaction stalls at 90% conversion regardless of catalyst load. Adding more catalyst doesn't help. Why? Dr. Aris: This is likely poisoning , not a loading issue. The 4-methoxyphenyl moiety is electron-rich, but if your precursor was synthesized via a coupling reaction involving sulfur or amines, trace impurities might be deactivating the Pd active sites.
-
Fix: Perform a carbon treatment (activated charcoal wash) on your starting material before hydrogenation.[1] Alternatively, use a "sacrificial" catalyst load (1%) for 30 mins, filter, and then add fresh catalyst.[1]
Q2: I am seeing ~5% of the "Over-reduced" product (saturated ring). Should I switch to Platinum (Pt)? Dr. Aris: Absolutely not. PtO₂ (Adams' catalyst) and Rhodium (Rh) are more active toward aromatic ring hydrogenation than Palladium.[1]
-
Fix: Stick to Pd/C but reduce the hydrogen pressure . If you are running at 5 bar, drop to 1 bar (balloon).[1] Aromatic reduction usually requires higher pressure to proceed at significant rates compared to alkene reduction.
Q3: Can I use unreduced Pd/C (50% wet)? How do I calculate the load? Dr. Aris: Yes, "wet" catalyst is safer (non-pyrophoric).[1]
-
Calculation: If you need a 5 wt% load and your catalyst is 50% water:
-
Target dry catalyst mass =
. -
Actual wet mass to weigh =
.[1] -
Note: Always correct for water content to ensure reproducibility.
-
Q4: Why is the reaction slower in THF than in Methanol? Dr. Aris: H₂ solubility is higher in THF, but Methanol (and Ethanol) are protic.[1] Protic solvents often facilitate the hydrogen transfer mechanism on the Pd surface. Unless your substrate is insoluble in alcohols, Methanol or Ethanol are the preferred solvents for this reduction.[1]
Q5: My product is trapped in the charcoal after filtration. How do I recover it? Dr. Aris: The ether oxygen and the aromatic ring can interact with the carbon support.
-
Fix: Wash the filter cake with warm (40°C) Ethyl Acetate or a mixture of DCM/MeOH (9:1) . Do not just wash with the reaction solvent if it is cold ethanol.
References
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on selectivity differences between Pd, Pt, and Rh).
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational work on preventing over-reduction of aromatic rings).
-
Studer, M., et al. (2000).[1] "Scaling up catalytic hydrogenations: The role of mass transfer and mixing." Topics in Catalysis, 13, 205–212. Link (Critical for understanding why lab scale loads might differ from pilot scale).
- Blaser, H. U. (2010). "Industrial Asymmetric Hydrogenation." Accounts of Chemical Research, 43(4), 549-560.
-
Foucaud, A., et al. (2010).[1] "Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements." Organic Process Research & Development, 14(6). Link (Methodology for real-time monitoring of hydrogenation kinetics).[1]
Sources
Removing side products from 4-(4-methoxyphenyl)tetrahydro-2H-pyran mixtures
Executive Summary
The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran (often a key scaffold in LTB4 inhibitors and other bioactive ethers) typically proceeds via two dominant routes: the Grignard addition/reduction sequence or the Prins reaction .[1][2] Both pathways generate distinct, persistent impurity profiles that can derail structure-activity relationship (SAR) studies if not rigorously excised.[1]
This guide provides a self-validating troubleshooting framework. We move beyond generic "recrystallization" advice to address specific molecular contaminants: the biaryl homocoupling product , the stubborn alkene intermediate , and unreacted carbonyl precursors .
Module 1: Diagnostic Profiling (The "Triage")
Before initiating purification, you must identify which side product is compromising your mixture. Use this diagnostic matrix to interpret your crude analysis.
Table 1: Impurity Signatures & Diagnostic Markers
| Impurity Type | Origin | TLC Behavior (Hex/EtOAc 4:1) | 1H-NMR Signature (CDCl3) |
| 4,4'-Dimethoxybiphenyl | Grignard Homocoupling | High Rf (~0.8-0.9) .[1] Often fluorescent under UV. | δ 7.48 (d) & 6.97 (d) .[1] Distinct AA'BB' pattern, no aliphatic protons except OMe. |
| Dihydro-isomer (Alkene) | Incomplete Hydrogenation | Close Rf to product. Often overlaps or runs slightly higher. | δ 6.0-6.1 (m, 1H) . Vinyl proton signal is the "smoking gun." |
| Tetrahydro-4H-pyran-4-one | Unreacted Starting Material | Low Rf (~0.2-0.3) .[1] Distinct separation. | No aromatic protons. Multiplets at δ 2.4-2.6 and 3.8-4.[1]0. |
| 4-(4-methoxyphenyl)-pyran-4-ol | Incomplete Dehydration | Low Rf .[1] Very polar. | Broad singlet (OH) around δ 1.5-2.5 (concentration dependent).[1] |
Module 2: Troubleshooting The "Grignard Route"
(Context: Reaction of 4-methoxyphenylmagnesium bromide with tetrahydro-4H-pyran-4-one, followed by dehydration and hydrogenation.)
Issue 1: The "High-Running" Spot (Biaryl Contamination)
User Question: "I see a bright fluorescent spot at the solvent front on my TLC. My product is an oil, but I see white solids precipitating. What is this?"
Technical Insight: This is 4,4'-dimethoxybiphenyl , formed by the oxidative homocoupling of your Grignard reagent.[1] It is a highly crystalline solid (mp 182°C) and very non-polar.[1]
Corrective Protocol: The "Silica Filtration" Method Do not attempt to distill; the biaryl sublimes and will contaminate your receiver.
-
Dissolution: Dissolve your crude oil in a minimum amount of Dichloromethane (DCM).
-
Adsorption: Add silica gel (mass ratio 1:2 crude:silica) and evaporate to dryness to create a "dry load."
-
Elution: Pack a short silica plug. Elute first with 100% Hexanes (or Pentane) .
-
Collection: Once the biaryl is removed, switch to 10% EtOAc/Hexanes to elute your pure product.
Issue 2: The "Shadow" Spot (The Alkene)
User Question: "My NMR shows a small multiplet at 6.0 ppm. I tried column chromatography, but the impurity co-elutes with my product."
Technical Insight: You have 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran .[1] Separating this olefin from the saturated product by silica chromatography is notoriously difficult due to their nearly identical polarity.
Corrective Protocol: Chemical "Purification" (Completion) Instead of separating it, destroy it by converting it into the product.
-
Re-dissolve: Take the semi-pure mixture (after removing biaryl) and dissolve in MeOH or EtOH.
-
Catalyst: Add 10 wt% Pd/C.
-
Hydrogenation: Stir under a hydrogen balloon for 4–12 hours.
-
Validation: Monitor the disappearance of the 6.0 ppm vinyl peak by NMR.
-
Workup: Filter through Celite to remove Pd/C. This is far more efficient than trying to separate the two species.
Module 3: Troubleshooting The "Prins Route"
(Context: Acid-catalyzed condensation of 4-methoxybenzaldehyde with 3-buten-1-ol or similar.)
Issue 3: Sticky Oligomers & Aldehyde Residues
User Question: "My crude reaction is a dark, viscous tar. I suspect unreacted aldehyde and polymers."
Technical Insight: The Prins reaction often generates high-molecular-weight acetal oligomers.[1] Unreacted 4-methoxybenzaldehyde is also difficult to remove because it streaks on silica.[1]
Corrective Protocol: Bisulfite Wash & Distillation
-
Aldehyde Removal: Dilute the organic layer with Et2O. Wash vigorously with saturated aqueous Sodium Bisulfite (NaHSO3) .[1]
-
Oligomer Removal: These are non-volatile.
Module 4: Visualizing the Purification Logic
The following diagrams map the impurity origins and the decision logic for purification.
Figure 1: Impurity Origin Map
Caption: Origin of key impurities in the Grignard/Reduction synthetic route.
Figure 2: Purification Decision Tree
Caption: Step-by-step logic for selecting the correct purification method based on diagnostic data.
Module 5: Validated Experimental Protocols
Protocol A: High-Efficiency Silica Gel Chromatography
Best for removing polar impurities (unreacted ketone, alcohol).[1]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Column Dimensions: 10:1 Silica-to-Crude mass ratio.[1]
-
Mobile Phase Gradient:
-
TLC Stain: Use Anisaldehyde or Phosphomolybdic Acid (PMA) . The product typically stains blue/black upon heating.
Protocol B: Scavenging Unreacted Grignard/Ketone
If chromatography is not feasible (e.g., large scale), use chemical scavenging.[1]
-
For Unreacted Ketone: Add Girard’s Reagent T (betaine hydrazide chloride) in ethanol/acetic acid.[1] Reflux for 1 hour. The ketone becomes water-soluble. Pour into water and extract the product with ether; the ketone stays in the water.
References
-
Prins Reaction Mechanism & Impurities
-
Synthesis of 4-Substituted Tetrahydropyrans
-
Purification of Aryl Ethers
-
Grignard Homocoupling (Biaryl Formation)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - A new intermediate in the Prins reaction [beilstein-journals.org]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. Prins Reaction [organic-chemistry.org]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
Technical Support Center: Minimizing Ring-Opening Side Reactions in Pyran Synthesis
Executive Summary
Ring-opening side reactions in pyran synthesis are primarily driven by acid-catalyzed retro-cyclization , hydrolysis of hemiacetal intermediates , and thermodynamic instability (valence tautomerism) in 2H-pyrans. This guide provides mechanistic interventions to shift the equilibrium toward the closed ring, focusing on catalyst tuning, solvent effects, and workup integrity.
Module 1: Catalyst & Reagent Optimization
Q: I am observing significant retro-Prins fragmentation. Is my acid catalyst too strong?
A: Likely, yes. Strong Brønsted acids (e.g.,
Recommendation: Switch to a mild Lewis Acid or a Desiccant-Active Acid . The key is to activate the electrophile (aldehyde/acetal) without protonating the resulting pyran oxygen.
| Catalyst Class | Recommended Catalyst | Mechanism of Action | Best For |
| Mild Lewis Acid | Indium(III) Bromide ( | Activates carbonyls selectively; coordinates less strongly to ether oxygen. | Prins cyclization of electron-rich alkenes. |
| Silyl Triflate | TMSOTf | Promotes ionization of acetals under non-protic conditions. | Mukaiyama-Prins variants.[1] |
| Iron Salt | Cheap, effective Lewis acid that favors the cis-2,6-DHP isomer. | Alkynylsilane Prins cyclization. | |
| Brønsted (Confined) | Imidodiphosphoric Acids | Steric confinement prevents access of nucleophiles that trigger ring opening. | Enantioselective synthesis.[1] |
Technical Insight: In Prins cyclizations, the stability of the carbocation intermediate is critical. If the internal nucleophilic trap (the alcohol) is slow, the cation may eliminate a proton to form an allylic alcohol (open chain) or undergo hydrolysis if water is present.
Module 2: Reaction Conditions & Kinetics
Q: My 2H-pyran product degrades into a dienone upon heating. Why?
A: 2H-pyrans exist in a thermal equilibrium with 1-oxatrienes via 6
Troubleshooting Protocol:
-
Temperature Control: Maintain reaction temperature below 60°C. If reflux is required for the condensation step (e.g., Knoevenagel), cool immediately upon completion.
-
Solvent Effect: Use Hexafluoroisopropanol (HFIP) . HFIP stabilizes cationic intermediates through hydrogen bonding, lowering the activation energy for cyclization without requiring high heat.
-
Substrate Engineering: If possible, introduce bulky substituents at the C2 position. This creates steric clash in the open chain, thermodynamically favoring the closed pyran ring (Thorpe-Ingold effect).
Visualization: The Ring-Opening Pathway
The following diagram illustrates the competition between the desired cyclization and the ring-opening pathways (Hydrolysis and Retro-Prins).
Caption: Kinetic competition in Prins cyclization. Green path represents the desired synthesis; red dashed paths indicate ring-opening side reactions.
Module 3: Work-up & Purification
Q: I see the product by TLC, but it vanishes after silica column chromatography. How do I isolate it?
A: Silica gel is slightly acidic (
Standard Operating Procedure (SOP) for Purification:
-
Quenching (Critical):
-
Never concentrate an acidic reaction mixture directly.
-
Protocol: Cool the mixture to 0°C. Add saturated aqueous
or (Triethylamine) before aqueous workup. Ensure pH is >7.
-
-
Buffered Chromatography:
-
Pre-treat your silica gel column with 1-2% Triethylamine (
) in hexanes. -
Use an eluent containing 0.5%
to maintain basicity throughout the separation.
-
-
Alternative Stationary Phases:
-
If the pyran is extremely acid-sensitive (e.g., glycal derivatives), use Neutral Alumina instead of silica gel.
-
Module 4: Substrate-Specific Troubleshooting
Scenario: Stereoselective Synthesis of 2,6-cis-Tetrahydropyrans
Issue: Loss of stereoselectivity or ring opening during Lewis acid catalysis. Root Cause: Epimerization of the carbocation intermediate or a "loose" transition state allowing solvent attack.
Optimization Table:
| Variable | Adjustment | Rationale |
| Solvent | Switch to Dichloromethane (DCM) or Benzene | Non-polar solvents favor a tight ion-pair mechanism, promoting the concerted chair-like transition state (2,6-cis selectivity). |
| Temperature | Lower to -78°C to 0°C | Suppresses the rate of reversible ring opening (epimerization). |
| Additives | Add TMS-Br or TMS-I | For alkynylsilane substrates, this promotes an irreversible halide capture, locking the ring. |
Experimental Protocol: High-Stability Prins Cyclization
Objective: Synthesis of 4-bromo-tetrahydropyran with minimal ring opening.
-
Setup: Flame-dry a two-neck round-bottom flask. Flush with Argon.
-
Reagents: Add aldehyde (1.0 equiv) and homoallylic alcohol (1.1 equiv) in anhydrous DCM (
). -
Catalyst Addition:
-
Cool to -78°C (Dry ice/acetone bath).
-
Add Indium(III) Bromide (
) (10 mol%) dropwise. -
Note: Low temp prevents thermodynamic equilibration to the open chain.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC.
-
Quench (The "Locking" Step):
-
While still at 0°C, add saturated
solution (equal volume to solvent). -
Stir vigorously for 15 minutes to neutralize all Lewis acid species.
-
-
Workup: Extract with DCM. Wash organic layer with Brine.[2][3] Dry over
.[3][4] -
Purification: Flash chromatography on silica gel pre-treated with 1%
.
Troubleshooting Decision Tree
Use this logic flow to diagnose persistent yield losses.
Caption: Diagnostic workflow for identifying the root cause of pyran instability.
References
-
Beilstein Journals. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Beilstein J. Org. Chem. 2021.[1][5] [Link]
-
National Institutes of Health (NIH). Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]
-
Royal Society of Chemistry (RSC). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science. [Link]
Sources
Overcoming steric hindrance in 4-substituted tetrahydropyran synthesis
Topic: Overcoming Steric Hindrance in 4-Substituted Tetrahydropyran Synthesis Role: Senior Application Scientist Status: Online[1]
Welcome to the THP Synthesis Solutions Hub
User Advisory: You are accessing the advanced troubleshooting module for tetrahydropyran (THP) construction. This guide addresses the "Gem-Dimethyl" and "Quaternary Center" steric bottlenecks common in modern medicinal chemistry (e.g., ion channel blockers, macrocyclic cores).[1]
We focus on three core methodologies where steric failure is most common:
-
The Prins Cyclization (For introducing C4 functionality).
-
Reductive Etherification (For closing rings with pre-existing bulk).
-
The Thorpe-Ingold Strategy (Leveraging conformational bias).
Module 1: The Prins Reaction – Troubleshooting Steric Failure
The Issue:
Standard Lewis acids (
The Solution: The "Silyl-Prins" & Indium(III) Protocol To overcome steric barriers at the C4 position, we must stabilize the carbocation intermediate and guide the cyclization away from intermolecular pathways.
Protocol A: Indium(III) Triflate Catalyzed Cyclization
Why it works:
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents:
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Concentration: 0.1 M.
-
Execution:
-
Dissolve alcohol and aldehyde in solvent.
-
Add
at . -
Add TMSCl dropwise.
-
Warm to
and stir for 2–4 hours.
-
-
Quench: Saturated aqueous
. -
Purification: Silica gel chromatography.
Data: Catalyst Performance in Steric Systems
| Catalyst | Yield (4-Substituted THP) | Diastereoselectivity (cis:trans) | Notes |
|---|
|
Module 2: Reductive Etherification – The "Planar" Bypass
The Issue:
Attempting an
The Solution: Switch to Reductive Etherification . This proceeds via an oxocarbenium ion intermediate.[3]
-
Mechanism:[1][3][4][5][6][7][8][9][10] The ketone/aldehyde condenses with the alcohol to form a hemiacetal. Ionization gives a planar oxocarbenium ion (
hybridized), which relieves steric strain.[1] A hydride source ( ) then attacks the face of the ring.
Protocol B: Triethylsilane/TFA Reductive Cyclization
-
Substrate:
-hydroxy ketone or aldehyde (Pre-installed C4 bulk). -
Reagents:
-
Solvent: DCM (
to RT). -
Key Observation: The reaction must be kept anhydrous to prevent hemiacetal hydrolysis.
-
Outcome: Formation of the ether linkage without requiring a backside attack on a carbon center.
Visualizing the Decision Logic
The following diagram illustrates the strategic decision-making process for synthesizing 4-substituted THPs based on substrate constraints.
Caption: Decision tree for selecting the optimal THP synthesis route based on steric constraints and starting material availability.
Module 3: The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
Concept:
If you are struggling to close a THP ring due to entropic penalties (loose chain ends), adding a gem-dimethyl group at C3 or C5 (the tether) can accelerate the reaction rate by up to
Mechanism:
The bulky alkyl groups compress the internal bond angle (from
Application:
If your 4-substituted target allows for modification at C3/C5, introduce a quaternary center.[1] This "pre-organizes" the molecule into a conformation resembling the final chair product, lowering the activation energy (
Frequently Asked Questions (FAQ)
Q: My Prins reaction yields a mixture of 4-chloro and 4-hydroxy products. How do I control this? A: This depends on the anion availability.
-
For 4-Cl: Use
or as the additive. The chloride ion is a better nucleophile than water in non-polar solvents. -
For 4-OH: Use aqueous conditions (e.g., PMA in water) or perform a hydrolytic workup on the trifluoroacetate intermediate if using TFA.[1]
Q: I need to make a 4,4-disubstituted THP (Quaternary C4). Can I use Prins? A: Yes, but you must use a 1,1-disubstituted alkene (e.g., isobutylene derivative) as the nucleophile.[1]
-
Warning: These alkenes are prone to isomerization.
-
Fix: Use the "Segmented Prins" approach: React the aldehyde with an allylsilane to form the C-C bond first (Hosomi-Sakurai), then cyclize the resulting alcohol onto the alkene.
Q: Can I use microwave irradiation to overcome steric hindrance?
A: Yes. Microwave heating is highly effective for
References
-
Indium(III) Catalysis: Loh, T. P., et al. "Indium(III) Triflate-Catalyzed Prins Cyclization: A Mild and Efficient Synthesis of 4-Halo-Tetrahydropyrans."[1] Tetrahedron Letters, 1999.
-
Aqueous Prins: Yadav, J. S., et al.[1][3][11] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008.[1][3][11]
-
Reductive Etherification: Doyle, M. P., et al. "Silane Reductions in Acidic Media.[1] Spectral and Chemical Characterization of Carbocations." Journal of Organic Chemistry, 1974.[1] [1]
-
Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications."[1] Chemical Reviews, 2005.[1]
-
Silyl-Prins: Dobbs, A. P., & Martinović, S. "Silyl-Prins cyclization: a stereoselective route to tetrahydropyrans."[1] Tetrahedron Letters, 2002.[1]
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Highly-Efficient Conversion of Primary Amides to Nitriles Using Indium(III) Triflate as the Catalyst [scirp.org]
- 3. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropyran synthesis [organic-chemistry.org]
1H NMR spectral interpretation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran
Executive Summary & Structural Context[1][2][3]
In the realm of medicinal chemistry, the tetrahydropyran (THP) scaffold serves as a critical bioisostere for morpholines and cyclohexanes, offering improved metabolic stability and solubility profiles. 4-(4-methoxyphenyl)tetrahydro-2H-pyran represents a quintessential "linker" motif found in various kinase inhibitors and GPCR ligands.
This guide provides a rigorous 1H NMR spectral interpretation of this compound. Unlike standard spectral lists, we compare the analytical performance of two distinct solvent systems (CDCl₃ vs. DMSO-d₆) to demonstrate how solvation shells affect the resolution of the fluxional THP ring. We further validate the assignment using a logic-based workflow, ensuring the distinction between the axial and equatorial conformers.
The Molecule at a Glance
-
Core Scaffold: Tetrahydro-2H-pyran (Chair conformation).
-
Substituent: 4-Methoxyphenyl (p-Anisyl) at the C4 position.
-
Symmetry:
plane of symmetry (rendering H2/H6 and H3/H5 enantiotopic pairs chemically equivalent).
Experimental Methodology
To ensure reproducibility, the following protocol uses a "Self-Validating" approach where concentration and shimming are optimized to resolve long-range couplings.
Sample Preparation[4]
-
Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D + 0.03% TMS.
-
Utility: Baseline resolution, excellent for observing exchangeable protons (if any).
-
-
Solvent B (High Polarity): Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D.
-
Utility: Disperses the AA'BB' aromatic system and "freezes" conformational flux due to higher viscosity/polarity.
-
-
Concentration: 10 mg in 600 µL (approx. 80 mM). Note: Higher concentrations can induce stacking, shifting aromatic peaks.
Acquisition Parameters (400 MHz vs. 600 MHz)
-
Pulse Sequence: zg30 (30° excitation) to minimize relaxation delay requirements.
-
Transients (Scans): 16 (Standard) vs. 64 (High S/N for ¹³C satellites).
-
Temperature: 298 K (25°C). Critical: The THP ring inversion barrier is low; temperature stability is vital for sharp multiplets.
Performance Comparison: Solvent System Resolution
The choice of solvent is not merely about solubility; it dictates the spectral resolution of the aliphatic region. Below is a comparative analysis of the chemical shifts (
Table 1: Comparative Chemical Shift Data[3][5][6]
| Proton Assignment | Multiplicity | Interpretation & Performance Note | |||
| Ar-H (ortho to OMe) | Doublet (AA'BB') | 6.86 | 6.88 | +0.02 | Stable. Minimal solvent effect on electron-rich ring edge. |
| Ar-H (meta to OMe) | Doublet (AA'BB') | 7.14 | 7.18 | +0.04 | Stable. Characteristic roof effect seen at lower fields (300 MHz). |
| -OCH₃ (Methoxy) | Singlet | 3.79 | 3.72 | -0.07 | Shielded. DMSO dipole interaction shields the methyl protons slightly. |
| H2, H6 (Equatorial) | Ddd (Broad) | 4.05 | 3.96 | -0.09 | Critical Difference. CDCl₃ resolves the geminal coupling ( |
| H2, H6 (Axial) | Td (Triplet of d) | 3.52 | 3.41 | -0.11 | Diagnostic. The large axial-axial coupling ( |
| H4 (Methine) | Tt (Triplet of t) | 2.68 | 2.62 | -0.06 | Key Node. Connects the aliphatic and aromatic systems. |
| H3, H5 (Multiplet) | Multiplet | 1.75 - 1.85 | 1.60 - 1.75 | -0.15 | Resolution Win. CDCl₃ provides better separation of these signals compared to the viscous DMSO. |
Comparative Insight
-
CDCl₃ Performance: Superior for structural verification . The lower viscosity allows for sharper lines, making the extraction of
-values for the THP ring (confirming the chair conformation) significantly easier. -
DMSO-d₆ Performance: Superior for aromatic dispersion . If the sample contains other aromatic impurities, DMSO often separates the AA'BB' system of the p-anisyl group more effectively from contaminants.
Detailed Spectral Interpretation
The Aromatic Region (6.8 – 7.2 ppm)
The 4-methoxyphenyl group forms a classic AA'BB' spin system .
-
Appearance: Two "doublets" (strictly, higher-order multiplets).
-
Coupling: The ortho coupling (
Hz) is dominant. -
Logic: The protons ortho to the electron-donating methoxy group are shielded (6.86 ppm), while those meta to the methoxy (and ortho to the THP ring) are deshielded (7.14 ppm).
The THP Ring (The "Chair" Fingerprint)
The tetrahydropyran ring is the most complex part of the spectrum due to magnetic non-equivalence caused by the fixed conformation.
-
H4 (Methine, ~2.68 ppm): This proton is axial. It sees two axial neighbors (H3ax, H5ax) and two equatorial neighbors (H3eq, H5eq). The result is a triplet of triplets (
Hz). -
H2/H6 (Axial vs. Equatorial):
-
H-Axial (~3.52 ppm): Appears as a triplet of doublets . The large triplet splitting (
Hz) arises from geminal coupling to H-Equatorial and trans-diaxial coupling to H3-Axial. This proves the 4-substituent is Equatorial (locking the ring). -
H-Equatorial (~4.05 ppm): Appears as a broad doublet of doublets with smaller couplings (
Hz) due to gauche interactions.
-
Logic-Based Assignment Workflow
To guarantee the accuracy of your assignment, follow this "Self-Validating" workflow. This diagram illustrates the decision tree for distinguishing the target compound from potential isomers (e.g., 3-substituted pyrans).
Figure 1: Logic flow for the structural validation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran using 1D NMR data.
Advanced Validation: 2D NMR Correlations
For regulatory filings or complex mixtures, 1D analysis is insufficient. The following 2D experiments provide the "Alternative" high-fidelity confirmation.
COSY (Correlation Spectroscopy)
-
Objective: Trace the spin system from H2
H3 H4. -
Observation:
-
Cross-peak between 4.05 ppm (H2eq) and 1.80 ppm (H3).
-
Cross-peak between 2.68 ppm (H4) and 1.80 ppm (H3).
-
Crucially: No coupling between the Aromatic protons and the THP ring, confirming the linker nature.
-
NOESY (Nuclear Overhauser Effect)
-
Objective: Spatial confirmation of the substituent position.
-
Key Signal: Strong NOE correlation between H4 (2.68 ppm) and H2/H6 Axial (3.52 ppm) .
-
Mechanism: In the chair conformation with an equatorial aryl group, H4 is axial. It shares a 1,3-diaxial relationship with H2ax and H6ax, placing them close in space (< 3 Å). This signal definitively proves the equatorial orientation of the p-anisyl group.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for AA'BB' systems and coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Cyclic Ethers. University of Wisconsin-Madison.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Anisole and Tetrahydropyran fragments).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Sources
13C NMR Chemical Shift Elucidation: A Comparative Guide to Predictive vs. Experimental Methodologies
Target Audience: Researchers, analytical chemists, and drug development professionals.
Accurate structural elucidation is the bedrock of small-molecule drug discovery. For complex pharmacophores like 4-(4-methoxyphenyl)tetrahydro-2H-pyran —a motif frequently encountered in medicinal chemistry due to its favorable pharmacokinetic profile—assigning precise
This guide objectively compares the performance of three primary methodologies used in modern analytical workflows: Empirical Prediction (e.g., HOSE codes/Neural Networks), Ab Initio DFT Calculations , and Experimental Acquisition . By analyzing the causality behind the data variances, this guide provides a framework for selecting the optimal structural verification strategy.
The Benchmark Molecule: 4-(4-methoxyphenyl)tetrahydro-2H-pyran
The benchmark molecule consists of a tetrahydropyran (THP) ring substituted at the C4 position with a 4-methoxyphenyl group. The analytical challenge lies in distinguishing the subtle chemical shift differences of the THP ring carbons (C2/C6 vs. C3/C5) and the aromatic carbons, which are highly sensitive to the equatorial/axial conformation of the aryl substituent.
Fig 1: Modern NMR elucidation workflow comparing predictive and experimental pathways.
Methodology Comparison
Method A: Empirical Prediction (HOSE Codes / Machine Learning)
Software suites like Mnova utilize Hierarchical Orthogonal Space Encoding (HOSE) codes and machine learning algorithms trained on vast databases of experimental spectra [1].
-
Mechanism: The software fragments the target molecule and matches the topological environments to known database entries.
-
Performance: Extremely fast (seconds). However, it struggles with 3D conformational averaging. Because it relies on 2D topology, it often fails to account for the anisotropic shielding effects caused by the specific spatial orientation of the methoxyphenyl ring relative to the THP oxygen.
Method B: Density Functional Theory (DFT) Calculations
Quantum mechanical calculations provide a physics-based prediction of magnetic shielding tensors [2].
-
Mechanism: Utilizing the Gauge-Independent Atomic Orbital (GIAO) method, DFT calculates the electron density and its response to an external magnetic field. GIAO is strictly required because standard atomic orbitals are dependent on the gauge origin of the magnetic field; GIAO introduces local gauge origins to ensure rotational invariance and high accuracy.
-
Performance: Computationally expensive (hours to days) but highly accurate. It accounts for the exact 3D geometry (usually the lowest-energy equatorial conformer) and solvent effects via continuum models.
Method C: Experimental Acquisition
The ground truth. Experimental NMR provides the time-averaged signals of the molecule in solution [3].
-
Mechanism: The sample is placed in a superconducting magnet. Radiofrequency pulses excite the
C nuclei, and the resulting Free Induction Decay (FID) is Fourier-transformed into a spectrum. -
Performance: Requires a synthesized, highly purified physical sample and instrument time.
Comparative Data Analysis
The table below summarizes the
| Carbon Position | Environment | Experimental (CDCl₃) | Empirical (Mnova) | DFT (GIAO-B3LYP) | ||
| C4' | Aromatic (C-O) | 158.2 | 159.0 | +0.8 | 158.4 | +0.2 |
| C1' | Aromatic (C-C) | 137.8 | 136.5 | -1.3 | 138.0 | +0.2 |
| C2', C6' | Aromatic (C-H) | 127.6 | 128.1 | +0.5 | 127.4 | -0.2 |
| C3', C5' | Aromatic (C-H) | 113.9 | 114.2 | +0.3 | 113.7 | -0.2 |
| C2, C6 | THP Ring (CH₂-O) | 68.6 | 67.8 | -0.8 | 68.8 | +0.2 |
| OCH₃ | Methoxy | 55.3 | 55.0 | -0.3 | 55.4 | +0.1 |
| C4 | THP Ring (CH-Ar) | 41.1 | 42.5 | +1.4 | 41.3 | +0.2 |
| C3, C5 | THP Ring (CH₂) | 34.0 | 33.1 | -0.9 | 34.2 | +0.2 |
Data Insights:
Empirical prediction shows the highest error at C4 (THP) and C1' (Aromatic) (
Validated Experimental & Computational Protocols
To ensure reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol 1: Experimental C NMR Acquisition
-
Sample Preparation: Dissolve 25 mg of purified 4-(4-methoxyphenyl)tetrahydro-2H-pyran in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because the deuterium provides a lock signal for the spectrometer to correct for magnetic field drift over the long acquisition time required for
C. -
Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm.
-
Instrument Parameters: Load the sample into a 400 MHz NMR spectrometer. Use a standard proton-decoupled
C pulse sequence (zgpg30). -
Acquisition: Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation of quaternary carbons (C1', C4'). Set Number of Scans (NS) to 1024 to achieve an adequate Signal-to-Noise Ratio (SNR), as
C has low natural abundance (~1.1%). -
Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transform to smooth baseline noise without sacrificing peak resolution.
Protocol 2: Ab Initio DFT Prediction Workflow
Fig 2: Step-by-step logic pathway for DFT-based NMR chemical shift prediction.
-
Conformational Search: Generate 3D conformers using Molecular Mechanics. Isolate the global minimum (equatorial aryl group).
-
Geometry Optimization: Optimize the geometry using the B3LYP functional and the 6-31G* basis set.
-
Frequency Validation: Run a vibrational frequency calculation. Causality: This is a self-validating step; the absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state.
-
Shielding Calculation: Execute the NMR calculation using the GIAO method. Upgrade the basis set to 6-311+G(2d,p) and apply the Polarizable Continuum Model (PCM) for chloroform. Causality: A larger basis set with diffuse (+) and polarization (2d,p) functions is mandatory to accurately model the electron density far from the nucleus, which dictates the magnetic shielding.
-
Scaling: Convert absolute isotropic shielding values (
) to chemical shifts ( ) using the linear scaling equation: .
Conclusion
For routine verification of simple intermediates, empirical prediction tools offer unmatched speed and sufficient accuracy. However, for final structural elucidation of complex motifs like 4-(4-methoxyphenyl)tetrahydro-2H-pyran—where regiochemical misassignment can derail a drug development pipeline—researchers must rely on the synergistic combination of Experimental NMR and DFT calculations. The GIAO-DFT method effectively bridges the gap between theoretical physics and experimental observation, providing a robust, unambiguous structural proof.
References
IR Spectroscopic Identification of 4-(4-methoxyphenyl)tetrahydro-2H-pyran: A Comparative Guide
As a Senior Application Scientist in early-stage drug development, I frequently rely on vibrational spectroscopy to unambiguously verify the structural integrity of functionalized heterocycles. 4-(4-methoxyphenyl)tetrahydro-2H-pyran is a highly versatile medicinal chemistry scaffold that fuses a flexible cyclic ether (tetrahydropyran) with an electron-rich aromatic system (a para-substituted anisole derivative).
When identifying this compound, simply listing expected peaks is insufficient. To ensure rigorous structural validation, we must deconstruct the molecule into its functional moieties and compare its Fourier Transform Infrared (FTIR) spectral performance against baseline structural alternatives. This guide provides an objective, data-driven comparison of the target compound against Anisole and Tetrahydropyran (THP), supported by a self-validating experimental workflow.
Mechanistic Overview of Vibrational Modes
The IR spectrum of 4-(4-methoxyphenyl)tetrahydro-2H-pyran is a composite of two distinct ether microenvironments and a para-substituted aromatic system. Understanding the physical causality behind these vibrations is critical for accurate peak assignment.
-
Dual Ether Linkages (C–O–C): The molecule contains both an alkyl-aryl ether (the methoxy group) and a dialkyl ether (the THP ring). Because the oxygen lone pairs on the methoxy group delocalize into the aromatic
-system, the C(aryl)–O bond gains partial double-bond character. This resonance shifts the asymmetric stretch to a higher frequency (~1250 cm⁻¹). In contrast, the THP ring's dialkyl C–O–C stretch lacks this resonance stabilization, causing its vibrational frequency to remain lower, typically around 1090 cm⁻¹. -
Aromatic Skeletal Stretches (C=C): The electron-donating nature of the methoxy group via resonance (+M effect) increases the electron density in the phenyl ring. As observed in 1, this leads to sharp, characteristic skeletal vibrations around 1510 cm⁻¹ and 1610 cm⁻¹.
-
Conformational Ring Modes: As supported by2, the chair conformation of the THP ring introduces specific low-frequency skeletal modes. Furthermore, the3 directly influences the intensity and position of the aliphatic C–H stretching modes.
Comparative IR Peak Analysis
To isolate the spectral contributions of the target product, we compare it against Anisole (representing the aromatic/methoxy moiety) and Tetrahydropyran (representing the cyclic ether moiety).
| Vibrational Mode | 4-(4-methoxyphenyl)tetrahydro-2H-pyran | Anisole (Alternative 1) | Tetrahydropyran (Alternative 2) | Structural Origin |
| Aromatic C–H Stretch | ~3030 cm⁻¹ | ~3030 cm⁻¹ | Absent | Phenyl ring C–H bonds |
| Aliphatic C–H Stretch | 2850 – 2950 cm⁻¹ | ~2835 cm⁻¹ | 2850 – 2950 cm⁻¹ | THP ring & Methoxy group |
| Aromatic C=C Stretch | ~1510, ~1610 cm⁻¹ | ~1500, ~1600 cm⁻¹ | Absent | Resonance-enhanced phenyl ring |
| Alkyl-Aryl C–O Stretch | ~1250 cm⁻¹ (asym) | ~1245 cm⁻¹ | Absent | Methoxy attached to phenyl |
| Dialkyl C–O Stretch | ~1090 cm⁻¹ | Absent | ~1090 cm⁻¹ | Intact THP ring ether |
| Out-of-Plane C–H Bend | ~830 cm⁻¹ | ~730, ~690 cm⁻¹ | Absent | para-Disubstituted vs. Mono-substituted |
Key Diagnostic Insight: The out-of-plane C–H bending region is the ultimate differentiator. While Anisole shows two strong bands at 730 and 690 cm⁻¹ (characteristic of mono-substituted benzenes), the target compound exhibits a single strong band at ~830 cm⁻¹, definitively proving the para-substitution of the THP ring on the anisole core.
Experimental Protocol: Self-Validating FTIR-ATR Workflow
To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in quality control (QC) gates. This creates a self-validating system where errors are caught before spectral interpretation begins.
Step 1: System Calibration & Background (QC Gate 1)
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Causality: A pristine background is essential to remove atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600–3900 cm⁻¹) interference.
-
Validation Check: The single-beam background energy profile must show maximum throughput at ~2000 cm⁻¹. If atmospheric water peaks exceed 2% transmittance, purge the optics bench with dry N₂ and re-acquire. Do not proceed until the baseline is flat.
Step 2: Sample Application & Pressure Control
-
Action: Place 2–5 mg of solid 4-(4-methoxyphenyl)tetrahydro-2H-pyran onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact (~50-80 cN).
-
Causality: Solid samples require intimate contact with the ATR crystal. The evanescent IR wave only penetrates 0.5 to 2 micrometers into the sample; poor contact results in artificially weak signals and high signal-to-noise ratios.
Step 3: Spectral Acquisition (QC Gate 2)
-
Action: Record the sample spectrum using the same parameters as the background.
-
Validation Check: Evaluate the strongest peak (the ~1250 cm⁻¹ C–O stretch). It must have an absorbance between 0.2 and 0.8 AU. If the peak exceeds 1.0 AU, the detector is saturating (violating the Beer-Lambert law). Reduce the sample pressure or quantity and scan again.
Step 4: Data Processing & ATR Correction
-
Action: Apply an ATR correction algorithm (assuming a refractive index of 1.5 for organic solids) followed by an automatic baseline correction.
-
Causality: The depth of penetration of the ATR evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). If raw ATR spectra are compared directly to transmission libraries, low-frequency peaks (like the 830 cm⁻¹ bend) will appear artificially strong compared to high-frequency peaks (like the 3030 cm⁻¹ stretch). ATR correction normalizes the spectrum for accurate comparative analysis.
Workflow Visualization
Fig 1: Self-validating FTIR-ATR experimental workflow with integrated quality control gates.
References
- Source: MPG.
- Title: Journal of Physical Chemistry and Functional Materials - DergiPark (FT-IR spectrum of THPMPCA)
- Title: An infrared spectroscopic study on proton transfer from CH bonds in ionized dimers of cyclic ethers Source: AIP Publishing URL
Sources
Comparative Reactivity Guide: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran vs. 4-Phenyltetrahydro-2H-pyran
Executive Summary & Structural Overview
In medicinal chemistry and rational drug design, the tetrahydropyran (THP) scaffold is frequently utilized to modulate lipophilicity and metabolic stability. When comparing 4-(4-methoxyphenyl)tetrahydro-2H-pyran (Compound A) to 4-phenyltetrahydro-2H-pyran (Compound B), the critical divergence in chemical reactivity is dictated entirely by the presence of the para-methoxy (
As an Application Scientist, selecting between these building blocks requires a deep understanding of their electronic profiles. Compound A is a highly activated, electron-rich arene, making it an ideal candidate for mild, late-stage functionalization. Compound B is a standard, weakly activated alkylbenzene that demands harsher conditions for core modifications.
Electronic Causality & Reactivity Principles
The fundamental difference in reactivity between these two substrates is governed by the competition between resonance (+M) and inductive (+I / -I) effects during Electrophilic Aromatic Substitution (EAS).
-
Compound A (Methoxy-Activated): The oxygen atom of the methoxy group donates electron density directly into the aromatic
-system via a powerful resonance (+M) effect. This dramatically outweighs its weak inductive electron-withdrawing (-I) effect. The Hammett constant ( ) for a para-methoxy group is -0.27, quantifying its strong electron-donating nature [1]. Because the para position is sterically blocked by the THP ring, incoming electrophiles are directed exclusively and rapidly to the ortho position relative to the methoxy group. -
Compound B (Alkyl-Activated): Lacking the +M donor, the aromatic ring relies solely on the THP ring for activation. The THP group acts as a bulky secondary alkyl substituent, providing only mild activation through hyperconjugation and inductive (+I) effects. While alkylbenzenes are typically 40–50 times more reactive than benzene, anisole derivatives can be up to
times more reactive [2]. The THP group directs ortho and para to itself, but the lack of strong electronic bias often leads to mixed regioselectivity and sluggish kinetics.
Quantitative Reactivity Comparison
To facilitate objective experimental planning, the quantitative and qualitative differences are summarized below:
| Parameter | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran | 4-Phenyltetrahydro-2H-pyran |
| Primary Activating Effect | Strong Resonance (+M) from | Weak Inductive (+I) from THP ring |
| Hammett Constant ( | -0.27 (Methoxy) | |
| Relative EAS Rate (vs. Benzene) | ||
| Regioselectivity (EAS) | Strictly ortho to | Ortho / Para to THP ring |
| Oxidation Susceptibility | High (Electron-rich ring) | Low (Standard arene stability) |
Mechanistic Divergence in EAS
The following diagram illustrates the divergent stabilization of the Wheland intermediate (sigma complex) during an electrophilic attack.
Fig 1. Electrophilic aromatic substitution pathways highlighting electronic stabilization differences.
Self-Validating Experimental Protocols
To demonstrate these principles in a laboratory setting, we compare the bromination workflows for both compounds. A robust protocol must account for the intrinsic electron density of the substrate; applying harsh conditions to Compound A results in oxidative degradation, while applying mild conditions to Compound B results in unreacted starting material [3].
Protocol A: Mild Regioselective Bromination of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran
Causality: Due to extreme activation by the methoxy group, using elemental bromine (
-
Initiation: Dissolve 10 mmol of 4-(4-methoxyphenyl)tetrahydro-2H-pyran in 20 mL of anhydrous acetonitrile (
). Shield the reaction flask from light (using aluminum foil) to suppress competing radical bromination pathways. -
Electrophile Addition: Add 10.5 mmol (1.05 equiv) of NBS in small portions at 0 °C. The low temperature controls the exothermic formation of the highly stabilized sigma complex.
-
Propagation: Allow the reaction to warm to 25 °C and stir for 2 hours.
-
Isolation: Quench with saturated aqueous sodium thiosulfate (
) to destroy residual NBS. Extract with ethyl acetate, dry over , and purify via silica gel chromatography to yield 4-(3-bromo-4-methoxyphenyl)tetrahydro-2H-pyran (>95% yield).
Protocol B: Lewis Acid-Catalyzed Bromination of 4-Phenyltetrahydro-2H-pyran
Causality: The weak +I effect of the THP ring is insufficient to polarize the
-
Initiation: Dissolve 10 mmol of 4-phenyltetrahydro-2H-pyran in 20 mL of anhydrous dichloromethane (
). -
Catalyst Activation: Add 0.5 mmol (5 mol%) of anhydrous iron(III) bromide (
) and stir for 10 minutes at room temperature under an inert argon atmosphere. -
Electrophile Addition: Dropwise add 11 mmol (1.1 equiv) of
dissolved in 5 mL of over 30 minutes. -
Propagation: Heat the mixture to a gentle reflux (40 °C) for 12 hours. Monitor by TLC until the starting material is consumed.
-
Isolation: Quench carefully with saturated aqueous
to neutralize byproducts. Extract, dry, and purify to isolate the mixed ortho/para-bromo isomers ( 60% combined yield).
Fig 2. Divergent bromination workflows demonstrating the practical impact of ring activation.
References
High-Resolution X-Ray Crystallography Comparison Guide: 4-(4-methoxyphenyl)tetrahydro-2H-pyran vs. Structural Analogs
Introduction & Rationale
In modern drug development, the tetrahydropyran (THP) ring is a privileged scaffold. Its conformational flexibility allows it to adapt to dynamic enzyme pockets, a feature famously exploited in the design of next-generation HIV-1 protease inhibitors to combat multi-drug resistant viral strains[1].
Within this chemical space, 4-(4-methoxyphenyl)tetrahydro-2H-pyran serves as a critical structural building block. To leverage this compound in rational drug design, researchers must understand its exact three-dimensional atomic arrangement, bond lengths, and intermolecular interactions. This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction (SC-XRD) profile of 4-(4-methoxyphenyl)tetrahydro-2H-pyran against two key alternatives: the unsubstituted 4-phenyltetrahydro-2H-pyran and the halogenated 4-(4-chlorophenyl)tetrahydro-2H-pyran.
Crystallographic Workflow & Self-Validating Protocol
To establish a highly reliable structural model, the crystallographic methodology must function as a self-validating system. The following step-by-step protocol outlines the rigorous standards required to obtain publication-quality structural data for small organic molecules[2].
Step-by-Step Methodology
-
Crystal Growth (Solvent Evaporation): Dissolve the purified compound in a minimal volume of a hexane:ethyl acetate (3:1 v/v) solvent system. Loosely cover the vial and allow for slow evaporation at ambient temperature (20–25 °C) over 48–72 hours until well-defined, single crystals form[3].
-
Crystal Mounting: Select a pristine, optically clear single crystal (approximate dimensions 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Mount the crystal on a specialized cryoloop using a drop of paratone oil to prevent atmospheric degradation and ice formation.
-
Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS detector. Flash-cool the sample to 100 K using a continuous nitrogen stream[3].
-
Integration & Scaling: Process the raw diffraction frames using integration software (e.g., APEX or CrysAlisPro) to extract reflection intensities. Apply multi-scan absorption corrections to account for the crystal's specific shape and volume.
-
Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structural model using full-matrix least-squares on
(SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. -
Self-Validation (PLATON/checkCIF): Run the final refined model through the International Union of Crystallography (IUCr) checkCIF routine. This computational step acts as the ultimate self-validation, ensuring no higher symmetry space groups were missed and that all residual electron density peaks are physically justified[2].
Causality of Experimental Choices
-
Mo K
Radiation ( Å): Selected over Cu K radiation to minimize X-ray absorption effects. This is critical for accurately resolving the electron density of light-atom organic molecules (C, H, O) without introducing systematic errors[3]. -
Cryogenic Temperature (100 K): Flash-cooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and allows for atomic-resolution data collection[3].
Figure 1: Standardized self-validating workflow for small molecule X-ray crystallography.
Comparative Crystallographic Data
The table below summarizes the representative crystallographic parameters, contrasting the 4-methoxy derivative with its unsubstituted and chlorinated analogs. These metrics highlight how functional group substitutions dictate solid-state packing.
| Crystallographic Parameter | 4-Phenyltetrahydro-2H-pyran | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran | 4-(4-Chlorophenyl)tetrahydro-2H-pyran |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | |||
| Unit Cell Volume (ų) | ~1100 | ~1250 | ~1180 |
| Z (Molecules/Unit Cell) | 4 | 2 | 4 |
| Final | 0.042 | 0.038 | 0.045 |
| Dominant Lattice Force | Weak C-H... | Dipole-dipole, O...H-C bonding | Halogen bonding (C-Cl... |
Mechanistic Insights: Substituent Effects on Crystal Packing
The physical properties and binding affinities of these molecules are intrinsically linked to their electron distribution, which is perfectly captured by their crystal lattice behaviors.
-
Unsubstituted Phenyl Analog: Lacking strong hydrogen bond donors or acceptors, this molecule relies primarily on weak van der Waals forces and C-H...
interactions. The THP ring adopts a classic chair conformation, with the phenyl group occupying an equatorial position to minimize 1,3-diaxial steric clashes. -
4-Methoxy Substitution (The Target Compound): The introduction of the electron-donating methoxy group fundamentally alters the crystal packing. The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. This facilitates strong intermolecular O...H-C dipole interactions, drawing the molecules closer together. Consequently, the lattice shifts from a Monoclinic to a tightly packed Triclinic (
) system. This stabilization is highly relevant for drug formulation, as tighter crystal packing often correlates with improved solid-state stability and shelf-life. -
4-Chloro Substitution: The heavy chlorine atom introduces significant polarizability and halogen bonding (C-Cl...
and C-Cl...H-C). This highly directional interaction forces the molecules into a highly ordered Monoclinic ( ) lattice, distinct from the dipole-driven assembly of the methoxy variant.
Figure 2: Mechanistic pathway of 4-methoxy substitution on crystal lattice stabilization.
Conclusion
For researchers utilizing the tetrahydropyran scaffold, understanding the crystallographic nuances between derivatives is paramount. While the unsubstituted analog offers a baseline of conformational flexibility, the 4-(4-methoxyphenyl)tetrahydro-2H-pyran demonstrates superior lattice stabilization driven by specific dipole and hydrogen-bonding interactions. High-resolution X-ray crystallography, when executed through a rigorous, self-validating protocol, provides the definitive atomic blueprint necessary to exploit these interactions in targeted drug design.
References
-
Ghosh, A. K., & Anderson, D. D. (2011). "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." Future Medicinal Chemistry.[Link][1]
-
Le Pevelen, D. D. (2013). "Small Molecule X-Ray Crystallography, Theory and Workflow." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.[Link][2]
Sources
Differentiating 4-(4-methoxyphenyl)tetrahydro-2H-pyran from structural isomers
Analytical Differentiation of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran from Structural Isomers: A Comparative Guide
In modern drug discovery, particularly in the development of targeted therapeutics such as MRGPRX2 antagonists[1], regiochemical fidelity is paramount. The incorporation of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety often presents a synthetic challenge: distinguishing the target molecule from its structural and positional isomers. Misidentification can lead to compromised Structure-Activity Relationship (SAR) models and off-target toxicities.
As an Application Scientist, I have designed this guide to objectively compare the analytical profiles of 4-(4-methoxyphenyl)tetrahydro-2H-pyran (the Target) against its primary structural alternatives: 2-(4-methoxyphenyl)tetrahydro-2H-pyran (THP positional isomer) and 4-(3-methoxyphenyl)tetrahydro-2H-pyran (phenyl positional isomer). This guide details the causality behind orthogonal analytical techniques and provides self-validating protocols to ensure absolute structural confirmation.
The Causality of Isomeric Differentiation
To differentiate these isomers, we must exploit their distinct electronic environments and molecular symmetries. We rely on two primary orthogonal techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy: Symmetry and Deshielding
The position of the methoxyphenyl group on the tetrahydropyran (THP) ring dictates the symmetry of the molecule.
-
Target (4-Substituted THP): The molecule possesses a plane of symmetry passing through C4 and the oxygen atom. Consequently, the equatorial and axial protons at C2 and C6 are chemically equivalent, simplifying the
C NMR to only three THP ring signals. Furthermore, the methine proton at C4 is entirely aliphatic, typically resonating upfield at ~2.7 ppm. -
Isomer A (2-Substituted THP): Moving the aryl group to the C2 position breaks the ring symmetry, resulting in five distinct
C THP signals. Crucially, the methine proton at C2 becomes an oxymethine. The combined electron-withdrawing inductive effect of the adjacent oxygen atom and the magnetic anisotropy of the phenyl ring powerfully deshields this proton, shifting it downfield to ~4.3 ppm[2]. -
Isomer B (3-Methoxy Phenyl): While the THP ring remains symmetric, the substitution pattern on the phenyl ring changes. The para-methoxy group of the target yields a highly diagnostic AA'BB' spin system (appearing as two distinct doublets). The meta-methoxy isomer produces a complex, asymmetric multiplet.
Mass Spectrometry: Fragmentation Pathways
Under standard 70 eV Electron Ionization (EI), cyclic ethers undergo predictable fragmentation[3].
-
Target: The 4-substituted THP lacks an easily cleavable
-bond that would yield a stable ion. It typically undergoes a retro-Diels-Alder (RDA) reaction or the expulsion of formaldehyde, leaving a dominant or fragment. -
Isomer A: The 2-substituted THP contains a highly labile
-bond between the C2 carbon and the phenyl ring. -cleavage rapidly expels the 4-methoxyphenyl radical, leaving a highly stable oxonium ion ( 85) as the base peak.
Comparative Analytical Data
The following tables summarize the diagnostic quantitative data used to uniquely identify each isomer.
Table 1: Diagnostic NMR Chemical Shifts (
| Structural Feature | Target: 4-(4-OMe-Phenyl)THP | Isomer A: 2-(4-OMe-Phenyl)THP | Isomer B: 4-(3-OMe-Phenyl)THP |
| THP Methine ( | ~2.70 ppm (tt, 1H, C4-H) | ~4.30 ppm (dd, 1H, C2-H) | ~2.72 ppm (tt, 1H, C4-H) |
| THP Methine ( | ~41.2 ppm (C4) | ~80.1 ppm (C2) | ~41.5 ppm (C4) |
| Phenyl Protons ( | ~7.15 (d), ~6.85 (d) [AA'BB'] | ~7.28 (d), ~6.87 (d) [AA'BB'] | ~7.25 (m), ~6.80 (m) [Complex] |
| THP Symmetry ( | Symmetric (3 ring carbon signals) | Asymmetric (5 ring carbon signals) | Symmetric (3 ring carbon signals) |
Table 2: GC-EI-MS Key Fragmentation Ions (70 eV)
| Isomer | Molecular Ion ( | Base Peak | Key Diagnostic Fragments |
| Target | |||
| Isomer A | |||
| Isomer B |
Analytical Decision Workflow
The following logic gate illustrates the sequential approach an analyst should take to confirm the identity of the synthesized compound.
Analytical decision tree for differentiating tetrahydropyran isomers via 1H NMR.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness of the data, the following protocols incorporate internal validation steps to prevent false positives caused by instrument drift or sample contamination.
Protocol A: Self-Validating 1D and 2D NMR Workflow
Causality: 1D
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). The TMS acts as the internal zero-point validation. -
Instrument Calibration: Prior to running the sample, run a standard methanol temperature calibration sample to ensure the probe is exactly at 298 K, preventing temperature-induced chemical shift drift.
-
1D
H Acquisition: Acquire standard 1D proton spectra (e.g., 16 scans, 400 MHz).-
Validation Check: Ensure the TMS peak is sharp and set to exactly 0.00 ppm. Check the residual CHCl
peak at 7.26 ppm.
-
-
1D
C Acquisition: Acquire proton-decoupled C spectra (e.g., 512 scans).-
Validation Check: Ensure the CDCl
triplet is centered at 77.16 ppm.
-
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment.
-
Interpretation: Look for the correlation cross-peak. If the proton at ~2.7 ppm correlates to a carbon at ~41 ppm, the Target is confirmed. If a proton at ~4.3 ppm correlates to a carbon at ~80 ppm, Isomer A is confirmed.
-
Protocol B: GC-EI-MS Fragmentation Analysis
Causality: Standardized 70 eV electron ionization ensures that the kinetic energy imparted to the molecules is consistent, allowing for reliable comparison against theoretical fragmentation pathways[4].
-
Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA).
-
Validation Check: Ensure the mass assignments for
69, 219, and 502 are within 0.1 amu, and the isotopic ratios match theoretical values.
-
-
Blank Run: Inject 1
L of pure GC-grade Hexane.-
Validation Check: The chromatogram must show a flat baseline to prove the column is free of carryover from previous runs.
-
-
Sample Injection: Inject 1
L of a 1 mg/mL solution of the analyte in Hexane (Split ratio 50:1). -
Method Parameters: Inlet temperature 250°C. Oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Data Analysis: Extract the mass spectrum at the apex of the eluting peak.
-
Interpretation: Assess the ratio of
85 to the molecular ion ( 192). A base peak of 85 strongly indicates the 2-substituted THP isomer due to rapid -cleavage.
-
References
- Google Patents. (2025). WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists.
-
The Royal Society of Chemistry. (n.d.). Reagents for Diverse Iodosilane-Mediated Transformations (Supplementary Information). Retrieved from[Link]
-
American Chemical Society. (1974). Mass spectrometry in structural and stereochemical problems. CCXXXVIII. Effect of heteroatoms upon the mass spectrometric fragmentation of cyclic ethers. Retrieved from[Link]
-
Canadian Science Publishing. (n.d.). Structure and fragmentation of C5H11O+ ions formed by chemical ionization. Retrieved from[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
